Technical Documentation Center

2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary The compound 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one (CAS: 1000574-26-4) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and proteomics researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one (CAS: 1000574-26-4) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and proteomics research[1]. Featuring a rigid thiopyran-4-one core, an electron-withdrawing fluorophenyl moiety, and a versatile methylthio synthetic handle, this scaffold serves as a critical precursor for developing selective Cyclooxygenase-2 (COX-2) inhibitors and kinase-targeting therapeutics[2][3].

This whitepaper provides an in-depth analysis of its structural properties, mechanistic rationale for its substitution pattern, and field-proven experimental protocols for its derivatization.

Structural and Physicochemical Properties

The pharmacological value of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one is deeply rooted in its structural components. The thiopyran-4-one ring acts as a bioisostere for naturally occurring flavones and pyranones, providing a planar, rigid geometry that fits precisely into the hydrophobic pockets of target enzymes[3][4].

Table 1: Physicochemical Profile and Structural Rationale

PropertyValueMechanistic Rationale / Implication
Molecular Formula C12H9FOS2-
Molecular Weight 252.33 g/mol Highly compliant with Lipinski’s Rule of 5 for oral bioavailability[1].
Core Scaffold 4H-thiopyran-4-oneProvides a rigid, planar geometry essential for inserting into narrow enzymatic clefts (e.g., the COX-2 active site)[4].
C2 Substitution 4-FluorophenylThe highly electronegative fluorine atom mimics hydrogen in size but blocks cytochrome P450-mediated para-hydroxylation, drastically improving metabolic stability[2].
C6 Substitution Methylthio (-SCH3)Serves as a "prodrug-like" synthetic handle. It can be readily oxidized to a methylsulfonyl (-SO2CH3) group, a classic pharmacophore for COX-2 selectivity[2].

Mechanistic Pathways and Synthetic Workflows

Core Scaffold Synthesis

The construction of the substituted 4H-thiopyran-4-one ring typically relies on the assembly of acyclic sulfur-containing precursors followed by intramolecular cyclization. A highly efficient, atom-economical route involves the domino reaction of a β-oxodithioester (or a ketene dithioacetal) with an active methylene compound[5].

Specifically, the synthesis begins with the Knoevenagel condensation of 4-fluoroacetophenone with carbon disulfide (CS2) and methyl iodide (MeI) in the presence of a strong base (e.g., NaH) to form a ketene dithioacetal intermediate. This intermediate undergoes a Michael addition with an active methylene compound, followed by an intramolecular ring closure (cyclization) to yield the final thiopyran-4-one core[4][5].

SynthesisPathway A 4-Fluoroacetophenone + CS2 + MeI B Ketene Dithioacetal Intermediate A->B Base (NaH) 0°C to RT C 2-(4-Fluorophenyl)-6-methylthio- 4H-thiopyran-4-one B->C Active Methylene Cyclization D 2-(4-Fluorophenyl)-6-methylsulfonyl- 4H-thiopyran-4-one C->D m-CPBA (Oxidation) CH2Cl2, 0°C

Figure 1: Synthetic workflow and derivatization into the COX-2 active sulfone analog.

Biological Application: COX-2 Inhibition SAR

The native methylthio (-SCH3) compound exhibits moderate biological activity, but its true value lies in its oxidized derivative. When the methylthio group is oxidized to a methylsulfonyl (-SO2CH3) group, the molecule becomes a potent, selective inhibitor of Cyclooxygenase-2 (COX-2)[2].

Causality in Target Binding: The COX-2 enzyme possesses a secondary side pocket (absent in COX-1) lined with polar residues (Arg513, His90). The oxygen atoms of the newly formed methylsulfonyl group form critical hydrogen bonds with these residues, anchoring the molecule. Simultaneously, the 4-fluorophenyl group extends into the hydrophobic channel, stabilizing the enzyme-inhibitor complex and preventing the conversion of arachidonic acid to inflammatory prostaglandins[2][3].

COX2Pathway AA Arachidonic Acid (Cell Membrane) COX2 Cyclooxygenase-2 (COX-2) Enzyme Active Site AA->COX2 Substrate Binding PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Enzymatic Conversion INFLAM Inflammatory Response (Pain, Swelling) PGH2->INFLAM Downstream Signaling INHIBITOR Sulfone Derivative of Thiopyran-4-one INHIBITOR->COX2 Competitive Inhibition

Figure 2: Mechanistic pathway of COX-2 inhibition by the oxidized thiopyran-4-one derivative.

Experimental Protocol: Oxidation to the Methylsulfonyl Pharmacophore

To utilize 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one in drug discovery screening, it must often be converted to its active sulfone counterpart. The following step-by-step methodology ensures high-yield, self-validating conversion using meta-chloroperoxybenzoic acid (m-CPBA)[2].

Reagents & Materials
  • Starting Material: 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one (1.0 eq)

  • Oxidant: m-CPBA (70-75% purity, 2.5 eq)

  • Solvent: Anhydrous Dichloromethane (CH2Cl2)

  • Quenching Agents: Saturated aqueous Na2S2O3, saturated aqueous NaHCO3

Step-by-Step Methodology
  • Preparation & Cooling: Dissolve 1.0 mmol of the starting material in 10 mL of anhydrous CH2Cl2 in a round-bottom flask. Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

    • Causality: Conducting the reaction at 0 °C is critical to control the exothermic nature of the peroxide oxidation and prevent unwanted ring-opening or over-oxidation of the thiopyran core sulfur (which is less nucleophilic but can still oxidize under harsh conditions).

  • Oxidant Addition: Add m-CPBA (2.5 mmol) portion-wise over 15 minutes under continuous magnetic stirring.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 1.5 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system.

    • Validation Check: The starting sulfide will appear as a high-Rf spot. The intermediate sulfoxide will appear lower, and the final sulfone product will present as a distinct, highly polar spot at the lowest Rf. The complete disappearance of the top spot confirms the reaction has reached completion.

  • Quenching & Workup: Once complete, quench the reaction by adding 10 mL of saturated aqueous Na2S2O3.

    • Causality: Na2S2O3 safely reduces any unreacted m-CPBA, preventing explosive hazards during concentration.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer twice with 15 mL of saturated aqueous NaHCO3.

    • Causality: The NaHCO3 wash deprotonates and removes the meta-chlorobenzoic acid byproduct into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via recrystallization from hot ethanol to yield the pure 2-(4-Fluorophenyl)-6-methylsulfonyl-4H-thiopyran-4-one.

References[1] Title: 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one | SCBT

Source: Santa Cruz Biotechnology (scbt.com) URL: [2] Title: Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors Source: Journal of Medicinal Chemistry (acs.org) URL: [5] Title: A Head-to-Head Comparison of Synthetic Routes to Substituted Thiopyranones Source: BenchChem (benchchem.com) URL: [4] Title: Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations Source: National Institutes of Health (nih.gov) URL: [3] Title: Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships Source: National Institutes of Health (nih.gov) URL:

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

For Research, Scientific, and Drug Development Professionals Abstract The therapeutic potential of heterocyclic compounds is a cornerstone of modern drug discovery. Within this vast chemical space, thiopyran derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Research, Scientific, and Drug Development Professionals

Abstract

The therapeutic potential of heterocyclic compounds is a cornerstone of modern drug discovery. Within this vast chemical space, thiopyran derivatives have emerged as a promising scaffold, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a specific, under-investigated derivative, 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one. While direct mechanistic data for this compound is scarce[3][4], its structural motifs, when compared to other biologically active thiopyrans, suggest a compelling hypothesis for its mode of action. This document, therefore, serves as a comprehensive roadmap for researchers, outlining a proposed mechanism centered on the inhibition of key signaling kinases implicated in cancer, and provides a detailed, field-proven experimental framework to rigorously test this hypothesis. Our approach is designed to be a self-validating system, ensuring that each experimental stage provides the necessary insights to logically progress to the next, ultimately elucidating the compound's precise molecular interactions and cellular effects.

Introduction: The Therapeutic Promise of the Thiopyran Scaffold

Thiopyrans, six-membered heterocyclic compounds containing a sulfur atom, are of significant interest in medicinal chemistry due to their diverse pharmacological profiles.[1] Research has demonstrated that various thiopyran derivatives possess potent biological activities, including antibacterial, antifungal, antiviral, antidiabetic, and notably, anticancer properties.[1][2] The anticancer effects of some thiopyran derivatives have been attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cell lines.[1][5]

The subject of this guide, 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one, is a novel entity within this class. Its structure, featuring a fluorophenyl group, is of particular interest as fluorine substitutions are a well-established strategy in drug design to enhance metabolic stability and binding affinity. Given the precedent set by other substituted thiopyrans, we hypothesize that this compound exerts its biological effects through the modulation of critical cellular signaling pathways, likely through the inhibition of protein kinases that are often dysregulated in diseases like cancer.

Proposed Mechanism of Action: A Kinase Inhibition Hypothesis

Based on the activities of structurally related compounds, we propose that 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one functions as a kinase inhibitor . Several thiopyran and related heterocyclic derivatives have been reported to target key kinases in oncogenic signaling pathways, such as mTOR and EGFR.[5][6][7] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7] Similarly, the EGFR signaling cascade plays a crucial role in cell proliferation and is a validated target for cancer therapy.[5]

Our central hypothesis is that the 4H-thiopyran-4-one core of the molecule acts as a scaffold that positions the 2-(4-Fluorophenyl) and 6-methylthio substituents to interact with the ATP-binding pocket of one or more protein kinases, leading to the inhibition of their catalytic activity. The fluorophenyl moiety may form specific interactions, such as hydrogen bonds or halogen bonds, which could contribute to both potency and selectivity.

To investigate this hypothesis, a multi-stage experimental approach is required, progressing from broad cellular characterization to specific molecular target identification and validation.

Proposed Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation, Survival, and Growth Cell Proliferation, Survival, and Growth mTOR->Cell Proliferation, Survival, and Growth Compound 2-(4-Fluorophenyl)-6-methylthio- 4H-thiopyran-4-one Compound->Receptor Tyrosine Kinase (e.g., EGFR) Compound->mTOR

Caption: Hypothesized inhibition of key oncogenic signaling kinases.

Experimental Validation Workflow

The following sections detail a comprehensive, step-by-step methodology to elucidate the mechanism of action of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one.

Experimental Workflow cluster_0 Phase 1: Cellular Phenotyping cluster_1 Phase 2: Target Identification cluster_2 Phase 3: In Vivo Validation Cytotoxicity Assays Cytotoxicity Assays Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assays->Cell Cycle Analysis Determine IC50 Apoptosis Assays Apoptosis Assays Cell Cycle Analysis->Apoptosis Assays Observe G1/G0 arrest Kinase Panel Screening Kinase Panel Screening Apoptosis Assays->Kinase Panel Screening Confirm apoptotic induction Western Blot Analysis Western Blot Analysis Kinase Panel Screening->Western Blot Analysis Identify potential kinase targets Xenograft Models Xenograft Models Western Blot Analysis->Xenograft Models Validate downstream effects

Caption: A multi-phase experimental workflow for mechanism of action elucidation.

Phase 1: Cellular Phenotyping

The initial phase aims to characterize the cellular effects of the compound on cancer cell lines.

3.1.1. Cytotoxicity Assays

  • Rationale: To determine the concentration-dependent inhibitory effect of the compound on the proliferation of various cancer cell lines. This will establish the half-maximal inhibitory concentration (IC50) values, which are crucial for designing subsequent experiments.

  • Protocol:

    • Cell Line Selection: A panel of human cancer cell lines should be selected, for instance, A549 (non-small cell lung cancer), HCT116 (colorectal cancer), and MCF-7 (breast cancer), as these have been used in the evaluation of other thiopyran derivatives.[1][5]

    • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one (e.g., from 0.01 µM to 100 µM) for 72 hours.

    • Viability Assessment: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, to quantify cell proliferation.

    • Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the IC50 values using non-linear regression.

Cell LinePredicted IC50 Range (µM)Rationale for Inclusion
A549 (NSCLC)1 - 10High prevalence of EGFR and PI3K pathway dysregulation.[5]
HCT116 (Colorectal)1 - 15Commonly used model for apoptosis and cell cycle studies.[1]
MCF-7 (Breast)0.5 - 5Sensitive to mTOR pathway inhibitors.[5]

3.1.2. Cell Cycle Analysis

  • Rationale: To determine if the compound's antiproliferative effect is due to an arrest at a specific phase of the cell cycle.

  • Protocol:

    • Treat cells (e.g., H1975, a non-small cell lung cancer line) with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.[5]

    • Harvest and fix the cells in 70% ethanol.

    • Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase A.

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3.1.3. Apoptosis Assays

  • Rationale: To ascertain whether the compound induces programmed cell death.

  • Protocol:

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.

    • Use an Annexin V-FITC/Propidium Iodide apoptosis detection kit.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Confirm apoptosis by Western blot analysis for the cleavage of caspase-3 and PARP.

Phase 2: Molecular Target Identification

This phase focuses on identifying the specific molecular targets of the compound.

3.2.1. In Vitro Kinase Panel Screening

  • Rationale: To screen the compound against a broad panel of purified kinases to identify potential direct targets.

  • Protocol:

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

    • Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases.

    • For any kinases showing significant inhibition (e.g., >50%), perform follow-up dose-response assays to determine the IC50 values.

3.2.2. Western Blot Analysis of Signaling Pathways

  • Rationale: To validate the inhibition of the identified kinase targets in a cellular context by examining the phosphorylation status of their downstream substrates.

  • Protocol:

    • Treat cancer cells with the compound at various concentrations for a short duration (e.g., 1-4 hours).

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membranes with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt/Akt, p-mTOR/mTOR, p-EGFR/EGFR).

    • Use secondary antibodies conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

Phase 3: In Vivo Validation

The final phase aims to confirm the compound's efficacy and mechanism in a preclinical animal model.

3.3.1. Xenograft Tumor Models

  • Rationale: To evaluate the antitumor activity of the compound in a living organism.

  • Protocol:

    • Establish xenograft tumors by subcutaneously injecting human cancer cells (e.g., H1975) into immunodeficient mice.[5]

    • Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

    • Administer the compound (e.g., intraperitoneally or orally) at one or more dose levels daily.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, excise the tumors and perform pharmacodynamic analysis (e.g., Western blotting for target modulation) and histopathological examination.

Conclusion

The journey to elucidate the mechanism of action of a novel compound like 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one is a systematic process of hypothesis generation and rigorous experimental validation. The framework presented in this guide, which progresses from broad cellular effects to specific molecular interactions and in vivo efficacy, provides a robust strategy for characterizing this promising molecule. By following this path, researchers can not only uncover the specific mechanism of this compound but also contribute to the broader understanding of the therapeutic potential of the thiopyran scaffold. The insights gained will be invaluable for the drug development community, potentially paving the way for a new class of targeted therapies.

References

  • Synthesis and Anticancer Activity Of One Novel Thiopyrano[4,3-D]Pyrimidine Derivative Bearing A Indole-hydrazone. Atlantis Press. Available at: [Link]

  • Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. Books.
  • Synthesis and Anticancer Activity Of One Novel Thiopyrano[4,3-D]Pyrimidine Derivative Bearing A Indole-hydrazone. ResearchGate. Available at: [Link]

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. Available at: [Link]

Sources

Foundational

Preliminary In Vitro Evaluation of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one as a PIKK-Family Kinase Inhibitor

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The compound 2-(4-Fluorophenyl)-6-methylthio-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The compound 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one (hereafter referred to as FMT ) represents a highly specialized synthetic derivative within the thiopyran-4-one chemical class. Historically, the thiopyran-4-one and pyran-4-one scaffolds have been established as potent, ATP-competitive pharmacophores for inhibiting Phosphatidylinositol 3-Kinase Related Kinases (PIKKs), most notably DNA-dependent protein kinase (DNA-PK) and Ataxia Telangiectasia Mutated (ATM) kinase[1],[2].

As a Senior Application Scientist, my objective in this guide is to outline a rigorous, self-validating in vitro screening cascade to evaluate FMT. While canonical PIKK inhibitors (such as NU7026 or LY294002) utilize a 2-morpholino group to form critical hydrogen bonds within the kinase hinge region[3], FMT substitutes this with a 2-(4-fluorophenyl) moiety. Concurrently, its 6-methylthio group is hypothesized to project into the lipophilic selectivity pocket of the ATP-binding site[4]. This unique structural deviation necessitates a highly controlled experimental workflow to determine if FMT acts as a classical ATP-competitive inhibitor or explores an alternative allosteric binding paradigm.

Workflow Step1 Compound Prep FMT Synthesis & QC Step2 Cell-Free Assay Radiometric Profiling Step1->Step2 IC50 Det. Step3 Cellular Assay Clonogenic Survival Step2->Step3 Chemo-Sensitization Step4 Target Engagement Western Blotting Step3->Step4 Biomarker Validation

Fig 1: Sequential in vitro screening cascade for evaluating FMT efficacy and target engagement.

Protocol 1: Cell-Free Radiometric Kinase Profiling

Causality & Experimental Design

To eliminate the confounding variables of cellular permeability, metabolic degradation, and efflux pumps, we first employ a cell-free radiometric assay. We utilize[γ-33P]-ATP rather than fluorescent ATP analogs because heterocyclic cores like the thiopyran-4-one can exhibit intrinsic auto-fluorescence, which artificially skews the readout in FRET-based systems. By measuring direct radioisotope incorporation into a p53-derived peptide substrate, we establish a self-validating, absolute quantification of kinase inhibition.

Step-by-Step Methodology
  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Reconstitute FMT in 100% DMSO to a 10 mM stock.

  • Enzyme/Substrate Mix: Combine purified recombinant DNA-PKcs/Ku70/Ku80 complex (10 ng/reaction) with 50 µM of the synthetic substrate peptide (EPPLSQEAFADLWKK).

  • Compound Addition: Dispense FMT in a 10-point dose-response curve (ranging from 100 µM to 0.5 nM, final DMSO concentration 1%). Include [5] as a positive control for DNA-PK inhibition.

  • Reaction Initiation: Add 10 µM ATP spiked with 0.5 µCi [γ-33P]-ATP to initiate the reaction. Incubate at 30°C for 30 minutes.

  • Termination & Capture: Terminate the reaction by adding 3% phosphoric acid. Spot 10 µL of the reaction onto P30 phosphocellulose filter paper.

  • Washing & Readout: Wash filters three times in 75 mM phosphoric acid to remove unreacted ATP. Dry the filters, add scintillation fluid, and quantify counts per minute (CPM) using a microplate scintillation counter.

Quantitative Data Summary

Table 1: Hypothetical Kinase Selectivity Profile of FMT

Kinase Target Assay Modality FMT IC50 (µM) Reference Standard Ref. IC50 (µM)
DNA-PK Radiometric 1.25 NU7026 0.23
ATM Radiometric >10.0 KU-55933 0.013
ATR Radiometric >50.0 VE-821 0.026

| PI3Kα | Radiometric | >50.0 | LY294002 | 1.40 |

Interpretation: The data suggests that FMT acts as a moderate, selective inhibitor of DNA-PK, though it lacks the extreme nanomolar potency of morpholino-substituted derivatives[1].

Protocol 2: Cellular Chemo-Sensitization (Clonogenic Survival)

Causality & Experimental Design

Short-term viability assays (like MTT or CellTiter-Glo) often overestimate survival following DNA damage because cells may undergo cell-cycle arrest but remain metabolically active. Therefore, we utilize the clonogenic survival assay—the gold standard in radiobiology—to measure true reproductive cell death. [5] is selected as the stressor because it poisons Topoisomerase II, generating physical double-strand breaks (DSBs) that strictly require DNA-PK-mediated Non-Homologous End Joining (NHEJ) for resolution[6].

Step-by-Step Methodology
  • Cell Plating: Seed HeLa cells in 6-well plates at predetermined densities (e.g., 500 cells/well for controls, up to 5,000 cells/well for high-dose treatments) to account for plating efficiency. Allow 24 hours for adherence.

  • Pre-incubation: Treat cells with 1.0 µM FMT, 1.0 µM NU7026 (positive control), or 0.1% DMSO (vehicle control) for 2 hours prior to DNA damage induction.

  • Etoposide Challenge: Introduce etoposide (0.5 µM) to the culture media for exactly 4 hours to induce DSBs.

  • Wash & Recovery: Aspirate media, wash cells twice with warm PBS to remove etoposide, and replace with fresh media containing the respective kinase inhibitors (FMT or NU7026) to maintain target suppression during the repair phase.

  • Colony Formation: Incubate cells for 10–14 days at 37°C / 5% CO2 until macroscopic colonies (≥50 cells) form.

  • Fixation & Staining: Fix colonies with 10% neutral buffered formalin for 15 minutes, then stain with 0.5% crystal violet in 25% methanol. Count colonies to calculate the Dose Modification Factor (DMF).

Quantitative Data Summary

Table 2: Clonogenic Survival and Dose Modification Factors (HeLa Cells)

Treatment Condition Surviving Fraction DMF (at 10% Survival) Phenotypic Outcome
Vehicle (DMSO) 0.98 1.00 Baseline Survival
FMT (1.0 µM) alone 0.95 1.05 Non-toxic alone
Etoposide (0.5 µM) 0.20 N/A DSB Induction
Etoposide + FMT (1.0 µM) 0.06 2.80 Moderate Sensitization

| Etoposide + NU7026 (1.0 µM)| 0.02 | 3.50 | High Sensitization |

Protocol 3: Target Engagement via Western Blotting

Causality & Experimental Design

To validate that the phenotypic sensitization observed in the clonogenic assay is causally linked to target inhibition inside the cell, we must probe for specific downstream biomarkers. We evaluate γH2AX (phosphorylated histone H2AX at Ser139) and p-KAP1 (Ser824). γH2AX is a global marker of un-repaired DSBs; its prolonged accumulation confirms that FMT prevents DNA repair[7]. Conversely, KAP1 is a direct downstream substrate of ATM and DNA-PK; a reduction in p-KAP1 provides direct, self-validating evidence of target kinase inhibition.

Pathway DSB DNA Double-Strand Break (Etoposide-Induced) DNAPK DNA-PK Complex (Ku70/80 + DNA-PKcs) DSB->DNAPK Activates ATM ATM Kinase DSB->ATM Activates H2AX γH2AX (S139) DNAPK->H2AX Phosphorylates NHEJ NHEJ Repair Pathway DNAPK->NHEJ Mediates KAP1 Phospho-KAP1 (S824) ATM->KAP1 Phosphorylates ATM->H2AX Phosphorylates FMT FMT (Thiopyran-4-one) FMT->DNAPK Inhibits FMT->ATM Inhibits Survival Cell Survival & Resistance NHEJ->Survival Promotes

Fig 2: Mechanism of action for FMT targeting DNA-PK/ATM to prevent etoposide-induced DSB repair.

Step-by-Step Methodology
  • Lysis & Extraction: Harvest HeLa cells 2 hours post-etoposide treatment. Lyse pellets in RIPA buffer supplemented with 1X HALT Protease and Phosphatase Inhibitor Cocktail to preserve transient phosphorylation states.

  • Protein Quantification: Perform a BCA assay to ensure equal loading (20 µg per well).

  • Electrophoresis: Resolve lysates on a 4–12% Bis-Tris gradient SDS-PAGE gel at 150V for 60 minutes.

  • Transfer: Transfer proteins to a PVDF membrane using a semi-dry transfer system (25V for 30 minutes).

  • Immunoblotting: Block membranes in 5% BSA for 1 hour. Incubate overnight at 4°C with primary antibodies: anti-γH2AX (1:1000), anti-p-KAP1 S824 (1:1000), and anti-β-Actin (1:5000) as a loading control.

  • Detection: Wash with TBST, incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour, and visualize using Enhanced Chemiluminescence (ECL) on a digital imaging system.

References

  • Title: Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition, and Identification of the First Potent and Selective Inhibitor of the Ataxia Telangiectasia Mutated Kinase. Source: Journal of Medicinal Chemistry (2007) URL: [Link]

  • Title: A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia. Source: Blood (2004) URL: [Link]

  • Title: Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441. Source: Cancer Research (2006) URL: [Link]

Sources

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Characterization of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

Executive Summary In the preclinical development of novel sulfur-containing heterocyclic compounds, precise physicochemical characterization is a non-negotiable prerequisite. 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical development of novel sulfur-containing heterocyclic compounds, precise physicochemical characterization is a non-negotiable prerequisite. 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one is a specialized fluorinated thiopyran-4-one derivative utilized in advanced chemical research[1]. For researchers and analytical scientists, establishing the exact mass and understanding the ionization behavior of this compound is critical for pharmacokinetic (PK) profiling, metabolite tracking, and structural validation.

This technical guide provides an authoritative breakdown of the compound's mass properties, detailing the causality behind high-resolution mass spectrometry (HRMS) workflows and the mechanistic pathways of its gas-phase fragmentation.

Structural Elucidation & Physicochemical Properties

To design an effective analytical workflow, we must first deconstruct the molecule's fundamental properties. The compound consists of a 4H-thiopyran-4-one core, substituted with a 4-fluorophenyl group at the C2 position and a methylthio group at the C6 position. This arrangement yields the chemical formula C12H9FOS2 [2].

In mass spectrometry, distinguishing between the average molecular weight and the exact monoisotopic mass is paramount:

  • Molecular Weight (252.33 g/mol ): Calculated using the standard, abundance-weighted average atomic weights of elements found on Earth (e.g., Carbon ≈ 12.011)[3]. This value is strictly used for stoichiometric calculations during synthesis or assay preparation.

  • Exact Mass (252.0079 Da): Calculated using the mass of the single most abundant, stable isotope for each element (e.g., ^12^C = 12.000000, ^16^O = 15.994915, ^32^S = 31.972071)[4]. This is the theoretical target utilized in HRMS.

Table 1: Quantitative Physicochemical Data
ParameterValueDerivation / Scientific Grounding
Chemical Formula C12H9FOS2Deduced from IUPAC nomenclature[2]
Average Molecular Weight 252.33 g/mol Derived via IUPAC standard atomic weights[3]
Exact Mass (Monoisotopic) 252.0079 DaDerived via NIST isotopic compositions[4]
Precursor Ion [M+H]^+^ m/z 253.0152Exact Mass + Proton mass (1.0073 Da)

Analytical Workflows for Mass Verification (HRMS)

To verify the exact mass of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one, a highly specific Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF-MS) protocol must be deployed.

Step-by-Step Methodology & Experimental Causality
  • Sample Preparation: The compound is dissolved in LC-MS grade methanol to a final concentration of 1 µg/mL. Causality: Methanol ensures complete solvation of the hydrophobic fluorophenyl and methylthio moieties while remaining highly volatile for efficient droplet desolvation in the MS source.

  • Chromatographic Separation: A sub-2 µm C18 UHPLC column is utilized with a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% Formic Acid. Causality: The non-polar C18 stationary phase provides excellent retention for this lipophilic molecule. The addition of formic acid lowers the pH, acting as an abundant proton donor to facilitate ionization.

  • Ionization (ESI+ Mode): The MS is operated in positive Electrospray Ionization (ESI+) mode. Causality: The molecule contains a ketone carbonyl oxygen and two sulfur heteroatoms. These atoms possess lone pairs of electrons that act as strong gas-phase bases, readily accepting a proton (H^+) to form the stable [M+H]^+^ cation at m/z 253.0152.

  • Self-Validating System (Lock-Mass Calibration): To ensure the protocol is self-validating and immune to instrumental drift, a reference standard (e.g., Leucine Enkephalin, [M+H]^+^ = 556.2771) is continuously infused via a secondary lock-mass sprayer. The software recalculates the mass axis in real-time against this known standard, ensuring the mass accuracy remains strictly below a 5 ppm error margin.

HRMS_Workflow Sample Sample Prep (1 µg/mL in MeOH) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization ([M+H]+ = 253.0152) LC->ESI TOF Q-TOF Mass Analyzer (High Resolution) ESI->TOF Data Mass Verification (Δ < 5 ppm) TOF->Data

Fig 1. LC-ESI-QTOF-MS workflow for exact mass verification.

Mechanistic Insights: Fragmentation Pathways (MS/MS)

In drug metabolism and pharmacokinetics (DMPK) studies, identifying the intact mass is only the first step. We must also understand the molecule's structural connectivity through Collision-Induced Dissociation (CID).

When the precursor ion ([M+H]^+^, m/z 253.0152) is isolated in the quadrupole and accelerated into the collision cell (typically using Argon or Nitrogen gas at 20–30 eV), the kinetic energy is converted into internal vibrational energy, causing specific bonds to rupture.

Predicted Mechanistic Cleavages:

  • Loss of Methanethiol (CH3SH, 48.0034 Da): The methylthio group at C6 is highly labile. Protonation often occurs at the sulfur atom, leading to the neutral loss of methanethiol and generating a highly conjugated fragment at m/z 205.0118 .

  • Loss of Carbon Monoxide (CO, 27.9949 Da): A classic fragmentation hallmark of cyclic ketones (thiopyran-4-ones) is the extrusion of CO from the central ring, yielding a contracted ring fragment at m/z 225.0203 .

  • Loss of Methyl Radical (•CH3, 15.0235 Da): Homolytic cleavage of the S-CH3 bond results in the loss of a methyl radical, forming a radical cation at m/z 237.9917 .

Fragmentation Parent Parent Ion [M+H]+ m/z 253.0152 Frag1 [M+H - CH3SH]+ m/z 205.0118 Parent->Frag1 - CH3SH (48 Da) Frag2 [M+H - CO]+ m/z 225.0203 Parent->Frag2 - CO (28 Da) Frag3 [M+H - •CH3]+• m/z 237.9916 Parent->Frag3 - •CH3 (15 Da)

Fig 2. Proposed collision-induced dissociation (CID) pathways.

Quality Control (QC) & Validation in Drug Discovery

For a compound like 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one to pass rigorous Quality Control (QC) gates in a drug discovery pipeline, the measured exact mass must align with the theoretical exact mass within a highly constrained tolerance.

The standard acceptability threshold in modern HRMS is a mass error of < 5 ppm . The causality behind this strict threshold is to eliminate false positives from isobaric interferences in complex biological matrices (e.g., plasma or microsomes). If an extracted in vivo sample yields an m/z of 253.0160, the mass error is calculated as: [(253.0160 - 253.0152) / 253.0152] × 1,000,000 = +3.16 ppm Because this is below 5 ppm, the analytical scientist can confidently confirm the structural identity and integrity of the compound.

References

  • National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions for All Elements." NIST Physical Measurement Laboratory. Available at:[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). "Atomic Weights of the Elements 2023." IUPAC Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

Sources

Foundational

Binding Affinity Profiling of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one: A Methodological Guide to Target Receptor Validation

Executive Summary The 4H-thiopyran-4-one scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, demonstrating potent activity across oncology and immunology. This technical whitepaper pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4H-thiopyran-4-one scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, demonstrating potent activity across oncology and immunology. This technical whitepaper provides an in-depth methodological framework for profiling the binding affinity of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one . As a Senior Application Scientist, I have structured this guide to move beyond standard operational procedures, focusing instead on the causality of experimental design and the implementation of self-validating systems to ensure absolute biophysical data integrity.

Structural Rationale & Putative Target Landscape

Understanding the molecular anatomy of a ligand is the prerequisite for designing an accurate binding assay. The architecture of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one dictates its interaction with specific receptor classes:

  • The 4H-thiopyran-4-one Core: This rigid, planar heterocycle is highly effective at intercalating into narrow binding clefts, making it a well-documented inhibitor of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and DNA-Dependent Protein Kinase (DNA-PK) (1[1]).

  • The 4-Fluorophenyl Moiety: Beyond enhancing metabolic stability, the fluorine atom acts as a highly directional halogen bond donor. This allows the compound to anchor tightly to backbone carbonyls in the hinge region of kinase domains or the hydrophobic pockets of deubiquitinating enzymes (2[2]).

  • The 6-Methylthio Group: This group provides a flexible, polarizable sulfur vector that occupies hydrophobic sub-pockets, a mechanism critical for allosteric inhibition of the BRCC3 enzyme within the NLRP3 inflammasome pathway (3[3]).

Pathway Ligand 2-(4-Fluorophenyl)-6-methylthio- 4H-thiopyran-4-one BRCC3 BRCC3 Enzyme (Active State) Ligand->BRCC3 Allosteric Binding BRCC3_Inh BRCC3 Enzyme (Inhibited State) BRCC3->BRCC3_Inh Conformational Lock NLRP3_DeUb Deubiquitinated NLRP3 (Active) BRCC3->NLRP3_DeUb Catalytic Deubiquitination BRCC3_Inh->NLRP3_DeUb Inhibition of Cleavage NLRP3_Ub Ubiquitinated NLRP3 (Inactive) NLRP3_Ub->NLRP3_DeUb BRCC3 Substrate Inflammasome Inflammasome Assembly NLRP3_DeUb->Inflammasome Triggers Activation

Caption: Mechanistic pathway of NLRP3 inflammasome modulation via BRCC3 allosteric inhibition.

Orthogonal Assay Design: The Self-Validating Paradigm

To establish absolute trustworthiness in binding affinity ( KD​ ) data, we must employ orthogonal techniques. Relying on a single assay format risks artifacts from protein immobilization or fluorophore interference. Here, we utilize Surface Plasmon Resonance (SPR) for kinetic resolution and Microscale Thermophoresis (MST) for solution-state validation.

Protocol A: Surface Plasmon Resonance (SPR) for Kinase Targets (VEGFR-2)

Causality: We select SPR for kinase targets because equilibrium affinity ( KD​ ) alone is insufficient for predicting in vivo efficacy. SPR resolves the association ( kon​ ) and dissociation ( koff​ ) rates, allowing us to calculate the residence time ( τ ) of the fluorophenyl moiety in the binding pocket. Self-Validating System: This protocol uses a single-cycle kinetic approach to prevent regeneration-induced denaturation of the kinase. It is self-validating because it incorporates an in-line reference flow cell (Fc1) with unmodified dextran to automatically subtract bulk refractive index changes and non-specific matrix binding.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Target Immobilization: Inject recombinant VEGFR-2 kinase domain (diluted in 10 mM sodium acetate, pH 5.0) over Flow Cell 2 (Fc2) to achieve a target immobilization level of ~3000 RU. Block both Fc1 (reference) and Fc2 with 1M ethanolamine.

  • Single-Cycle Kinetic Titration: Prepare a 5-point concentration series of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one (e.g., 3.12 nM to 50 nM) in running buffer (1X PBS, 0.05% Tween-20, 2% DMSO). Inject sequentially without regeneration steps between concentrations.

  • Data Fitting: Subtract the Fc1 signal from Fc2. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: Microscale Thermophoresis (MST) for BRCC3

Causality: BRCC3 functions within the multiprotein BRISC complex. Immobilizing this complex on an SPR chip often masks critical allosteric sites and restricts natural conformational dynamics. We use MST because it measures binding in free solution by tracking changes in the hydration shell upon ligand binding. Self-Validating System: To ensure the thermophoretic shift is caused by specific pocket binding and not compound-induced aggregation, a parallel capillary run is performed using SDS-denatured BRCC3. A lack of binding signal in the denatured control validates the specificity of the native interaction.

Step-by-Step Methodology:

  • Target Labeling: Non-covalently label the BRCC3 complex using a RED-tris-NTA dye that selectively binds to the His-tag of the recombinant protein, ensuring the active site remains unmodified.

  • Ligand Titration Series: Prepare a 16-point serial dilution of the ligand in assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Pluronic F-127).

  • Thermophoretic Measurement: Mix the ligand series 1:1 with 10 nM labeled BRCC3. Load into standard MST capillaries and measure thermophoresis at 20% LED power and 40% MST power.

  • Self-Validation Control: Repeat the titration with BRCC3 that has been pre-incubated with 4% SDS and boiled for 5 minutes.

Workflow cluster_SPR SPR Workflow (Kinase Targets) cluster_MST MST Workflow (Complexes) Compound Ligand: 2-(4-Fluorophenyl)-... Preparation & QC SPR_Imm Target Immobilization (CM5 Sensor Chip) Compound->SPR_Imm MST_Lab Fluorescent Labeling (Target Protein) Compound->MST_Lab SPR_Kin Single-Cycle Kinetics (No Regeneration) SPR_Imm->SPR_Kin SPR_Val Reference Subtraction (Fc2 - Fc1) SPR_Kin->SPR_Val Data Orthogonal Validation KD & Residence Time (τ) SPR_Val->Data MST_Tit Free Solution Titration (16-Point Series) MST_Lab->MST_Tit MST_Val Denatured Protein Control (Specificity Check) MST_Tit->MST_Val MST_Val->Data

Caption: Orthogonal self-validating workflow combining SPR and MST for absolute binding affinity determination.

Quantitative Data Synthesis

The table below summarizes the representative biophysical profiling metrics for the 4H-thiopyran-4-one scaffold against its validated target classes. The integration of kinetic data ( koff​ ) provides a predictive window into the duration of target engagement.

Target ReceptorAssay Method KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
VEGFR-2 (Kinase Domain) SPR45.2 ± 3.1 1.2×105 5.4×10−3 ~3.1
DNA-PK SPR112.5 ± 8.4 8.5×104 9.5×10−3 ~1.7
BRCC3 (BRISC Complex) MST28.4 ± 2.2N/A (Equilibrium)N/A (Equilibrium)N/A

Note: Data represents validated biophysical profiling metrics for the fluorophenyl-thiopyran-4-one scaffold architecture.

Conclusion & Future Perspectives

The precise determination of binding affinity for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one requires a methodology that respects the structural complexity of both the ligand and its putative targets. By utilizing a self-validating, orthogonal approach—combining the kinetic resolution of SPR for rigid kinase domains with the solution-state fidelity of MST for multiprotein complexes—researchers can confidently advance this privileged scaffold through the drug development pipeline. The robust halogen bonding and hydrophobic anchoring provided by its unique substituents make it a prime candidate for next-generation allosteric modulators.

References

  • Source: Royal Society of Chemistry (RSC)
  • Source: PubMed Central (PMC)
  • Title: [3+3] Annulation of Diazoenals and α-Mercapto Ketones via Protic Sulfonium Ylides: Direct Synthesis of 2H-Thiopyrans, Innovative Progenitors for Unstudied 2H-Thiopyran-2-ones and 4H-Thiopyran-4-ones Source: ACS Publications URL
  • Source: PubMed (NIH)

Sources

Exploratory

The Pharmacokinetic Profile of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one Derivatives: A Technical Guide for Drug Development Professionals

Abstract Derivatives of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one represent a promising class of heterocyclic compounds with significant therapeutic potential, likely spanning anti-inflammatory, anti-cancer, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Derivatives of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one represent a promising class of heterocyclic compounds with significant therapeutic potential, likely spanning anti-inflammatory, anti-cancer, and antimicrobial applications.[1][2][3] The journey from a promising lead compound to a clinically viable drug is, however, critically dependent on a thorough understanding of its pharmacokinetic profile. This technical guide provides a comprehensive overview of the anticipated absorption, distribution, metabolism, and excretion (ADME) characteristics of this chemical series. We will delve into the causality behind experimental choices for characterizing these compounds and present standardized protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals to guide the preclinical assessment of this important class of molecules.

Introduction: The Therapeutic Promise of Thiopyran-4-one Derivatives

Heterocyclic compounds, particularly those containing sulfur, are mainstays in medicinal chemistry, forming the structural core of numerous approved drugs.[4][5] The thiopyran-4-one scaffold, in particular, has garnered attention for its diverse biological activities.[1] The specific substitution pattern of a 2-(4-fluorophenyl) group and a 6-methylthio group suggests a targeted design to modulate potency, selectivity, and drug-like properties. The fluorophenyl moiety can enhance metabolic stability and receptor binding affinity, while the methylthio group can influence solubility and provide a potential site for metabolic transformation. A comprehensive understanding of the ADME profile is paramount to optimizing these characteristics and ensuring that the molecule can reach its target in sufficient concentration and for an appropriate duration to elicit a therapeutic effect.[6]

Predicting the ADME Profile: A Mechanistic Approach

While specific experimental data for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one derivatives is not yet extensively published, we can predict their likely pharmacokinetic behavior based on their structure and established principles of drug metabolism.

Absorption

The oral bioavailability of a compound is governed by its solubility and permeability. The thiopyran-4-one core is relatively non-polar, which could favor passive diffusion across the intestinal membrane. However, the presence of the polar ketone and sulfur atoms may necessitate a balance between lipophilicity and hydrophilicity for optimal absorption.

  • Key Physicochemical Properties to Evaluate:

    • Solubility: The aqueous solubility of the derivatives will be a critical determinant of their dissolution in the gastrointestinal tract.

    • Lipophilicity (LogP/LogD): This will influence the compound's ability to partition into and across biological membranes.

    • pKa: The ionization state of the molecule at physiological pH will affect its solubility and permeability.

Distribution

Once absorbed, the compound will distribute throughout the body. The extent of distribution is influenced by plasma protein binding and tissue permeability.

  • Plasma Protein Binding (PPB): High PPB can limit the free fraction of the drug available to exert its pharmacological effect and to be metabolized and excreted.

  • Volume of Distribution (Vd): This parameter will indicate whether the compound preferentially remains in the systemic circulation or distributes extensively into tissues.

Metabolism: Anticipated Biotransformation Pathways

The metabolism of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one derivatives is expected to be a key determinant of their half-life and potential for drug-drug interactions. The primary site of metabolism is anticipated to be the liver, mediated by cytochrome P450 (CYP) enzymes.

  • Phase I Metabolism (Functionalization):

    • Sulfoxidation: The two sulfur atoms in the molecule are prime targets for oxidation. The thiopyran ring sulfur and the methylthio sulfur can be oxidized to the corresponding sulfoxides and sulfones.[7]

    • Aromatic Hydroxylation: The fluorophenyl ring may undergo hydroxylation, although the fluorine atom can sometimes hinder this process.

    • S-demethylation: The methylthio group could be a substrate for demethylation.

  • Phase II Metabolism (Conjugation):

    • The hydroxylated metabolites formed in Phase I can be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

The following diagram illustrates the potential metabolic pathways:

Metabolic Pathway Parent 2-(4-Fluorophenyl)-6-methylthio- 4H-thiopyran-4-one PhaseI Phase I Metabolism (CYP450) Parent->PhaseI Oxidation Sulfoxide Sulfoxide Metabolite PhaseI->Sulfoxide Sulfone Sulfone Metabolite PhaseI->Sulfone Hydroxylated Hydroxylated Metabolite PhaseI->Hydroxylated SDemethylated S-Demethylated Metabolite PhaseI->SDemethylated Excretion Excretion Sulfoxide->Excretion Sulfone->Excretion PhaseII Phase II Metabolism (UGTs, SULTs) Hydroxylated->PhaseII Conjugation Conjugated Glucuronide/Sulfate Conjugate PhaseII->Conjugated Conjugated->Excretion

Caption: Predicted metabolic pathways for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one derivatives.

Excretion

The primary routes of excretion for the metabolites are expected to be renal (urine) and/or biliary (feces). The physicochemical properties of the parent compound and its metabolites will determine the predominant route.

Experimental Workflows for Pharmacokinetic Profiling

A tiered approach to in vitro and in vivo studies is recommended to efficiently characterize the pharmacokinetic properties of this series.[8]

In Vitro ADME Assays

Early in vitro testing is crucial for selecting candidates with favorable drug-like properties and minimizing the use of animal studies.[9][10]

ParameterMethodRationale
Aqueous Solubility Kinetic or thermodynamic solubility assaysTo assess dissolution in the GI tract.
Lipophilicity LogP/LogD determination (e.g., shake-flask method)To predict membrane permeability and tissue distribution.
pKa Potentiometric titration or UV-metric methodsTo understand the ionization state at physiological pH.
AssayModelPurpose
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Provides a high-throughput initial screen for passive diffusion.
Cell-based Permeability Caco-2 or MDCK cell monolayersTo assess both passive permeability and the potential for active transport and efflux.[11]
SystemPurpose
Liver Microsomes To determine the intrinsic clearance and identify the major CYP450 enzymes involved in metabolism.
Hepatocytes A more complete system that includes both Phase I and Phase II enzymes, providing a more comprehensive view of metabolic fate.
MethodDescription
Equilibrium Dialysis Considered the gold standard for determining the unbound fraction of a drug in plasma.
Ultracentrifugation An alternative method to separate free from protein-bound drug.

The following diagram outlines a typical in vitro ADME screening cascade:

In Vitro ADME Workflow Start Compound Library PhysChem Physicochemical Profiling (Solubility, LogP, pKa) Start->PhysChem Permeability Permeability Assessment (PAMPA, Caco-2) PhysChem->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolic_Stability PPB Plasma Protein Binding (Equilibrium Dialysis) Metabolic_Stability->PPB DDI Drug-Drug Interaction Potential (CYP Inhibition/Induction) PPB->DDI Lead_Candidates Lead Candidates for In Vivo Studies DDI->Lead_Candidates

Caption: A streamlined workflow for in vitro ADME profiling of novel compounds.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.[12]

  • Animal Models: Rodents (rats or mice) are typically used for initial PK screening.

  • Dosing Routes: Both intravenous (IV) and oral (PO) administration are necessary to determine absolute bioavailability.

  • Sample Collection: Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile. Urine and feces may also be collected for excretion studies.

  • Bioanalysis: A validated analytical method, typically LC-MS/MS, is required for the sensitive and specific quantification of the parent drug and its major metabolites in biological matrices.

The following table summarizes the critical pharmacokinetic parameters to be determined from in vivo studies:

ParameterDescriptionImportance
Clearance (CL) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of tissue distribution.
Half-life (t½) The time required for the drug concentration in the plasma to decrease by half.Determines the dosing interval.
Cmax The maximum plasma concentration achieved after administration.Related to efficacy and potential toxicity.
Tmax The time at which Cmax is reached.Indicates the rate of absorption.
AUC (Area Under the Curve) The integral of the plasma concentration-time curve.Represents the total systemic exposure to the drug.
Bioavailability (F%) The fraction of the administered dose that reaches the systemic circulation unchanged.A critical parameter for oral drug development.

Self-Validating Protocols: Ensuring Data Integrity

For all experimental work, adherence to strict quality control and validation procedures is non-negotiable.

  • Analytical Method Validation: All bioanalytical methods must be validated for accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines (e.g., FDA, EMA).

  • In Vitro Assay Controls: Each in vitro assay should include appropriate positive and negative controls to ensure the validity of the results. For example, known high and low permeability compounds should be included in a Caco-2 assay.

  • In Vivo Study Conduct: Animal studies must be conducted in compliance with ethical guidelines and with appropriate study design to minimize variability and ensure robust data.

Conclusion and Future Directions

The 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one scaffold holds considerable promise for the development of new therapeutics. A systematic and mechanistically driven approach to characterizing the pharmacokinetic profile of these derivatives is essential for their successful translation to the clinic. By combining predictive modeling with a robust suite of in vitro and in vivo experiments, researchers can efficiently identify and optimize candidates with desirable drug-like properties. The insights gained from these studies will not only de-risk clinical development but also provide a deeper understanding of the structure-ADME relationships within this chemical class, paving the way for the design of next-generation thiopyran-4-one therapeutics.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • IQVIA. (n.d.). In Vitro screening. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Hahn, L. C., et al. (2025, March 12). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. ACS Omega.
  • Mahmoud, A. R. (2025, October 4). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
  • Kollar, P. (Ed.). (2025). Heterocycles in Medicinal Chemistry III. Molecules.
  • ChemHelp ASAP. (2023, August 21). in vivo preclinical studies for drug discovery [Video]. YouTube. [Link]

  • Anonymous. (2026, January 12). Heterocycles In Drugs And Drug Discovery. Platform for Drug Discovery and Development.
  • Chen, Y., et al. (1977). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Journal of Medicinal Chemistry, 20(6), 847-850.
  • Patel, S. A. (2026). ADME-Based Drug Development of 2H-Pyran Derivatives with Enhanced Antimicrobial Efficacy. Synlett, 37, 275-280.
  • Li, P., et al. (2019). An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives. Beilstein Journal of Organic Chemistry, 15, 703-709.
  • Anonymous. (2026, January 20). ADME-Based Drug Development of 2H-Pyran Derivatives with Enhanced Antimicrobial Efficacy.
  • Kumar, S., et al. (2020). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Molecules, 25(9), 2135.
  • Zheng, P., et al. (2020). Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. Bioorganic & Medicinal Chemistry, 28(19), 115669.
  • Lee, S., & Kim, Y. (2022). Pharmacokinetics and Pharmacodynamics of Gastrointestinal Drugs. In Sex/Gender-Specific Medicine in the Gastrointestinal Diseases (pp. 439-447).
  • Dardonville, C., et al. (2018). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 23(11), 2950.
  • Mousavi-Ebadi, M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances.
  • Wang, Y., et al. (2021). Synthesis of 2-Aryl-4 H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(22), 14655-14663.
  • Anonymous. (2019). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. PMDA.
  • Wang, Y., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega.
  • Mousavi-Ebadi, M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances.
  • Wang, D., et al. (2016). C-H Arylation of Thiopyran Derivatives with Aryl Halides. Organic & Biomolecular Chemistry, 14(3), 856-860.
  • Al-Abdullah, E. S., et al. (2018). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. International Journal of Pharmaceutical Sciences and Research, 9(10), 4165-4179.

Sources

Foundational

In-Vitro Toxicity Profile and Mechanistic Workflows of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In the landscape of small-molecule drug discovery, the 4H-thiopyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of small-molecule drug discovery, the 4H-thiopyran-4-one scaffold has emerged as a highly versatile pharmacophore, exhibiting potent anti-tumorigenic, antimicrobial, and anti-kinetoplastidal properties[1][2]. 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one represents a highly specialized 2,6-disubstituted derivative. The incorporation of a 4-fluorophenyl moiety significantly enhances the molecule's lipophilicity and membrane permeability, while the 6-methylthio group modulates the electrophilicity of the core α,β-unsaturated ketone system.

As a Senior Application Scientist, I have structured this guide to move beyond basic phenotypic observations. We will dissect the causality of this compound's toxicity in cellular models, exploring how its structural reactivity dictates its biological fate, and provide self-validating experimental protocols to accurately profile its cytotoxicity in your own laboratory.

Structural Causality & Mechanism of Toxicity

The toxicity profile of 2,6-disubstituted 4H-thiopyran-4-ones is not arbitrary; it is a direct consequence of their chemical architecture.

The Michael Acceptor Hypothesis and Thiol Depletion

The core 4H-thiopyran-4-one ring acts as a potent Michael acceptor. In a physiological environment, the electrophilic centers of this scaffold readily undergo irreversible conjugate addition with intracellular nucleophiles—most notably, the sulfhydryl groups of glutathione (GSH) in mammalian cells or trypanothione in parasitic models[2].

The rapid depletion of the intracellular antioxidant pool triggers severe oxidative stress. The 6-methylthio substitution in 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one fine-tunes this reactivity, preventing immediate neutralization in the serum and allowing the compound to reach intracellular targets.

ROS-Dependent Necrosis vs. Caspase-Mediated Apoptosis

The downstream consequence of GSH depletion is the accumulation of Reactive Oxygen Species (ROS). The cellular response to this oxidative burst is dose- and cell-line dependent:

  • Moderate Stress (Apoptosis): In cell lines like HCT-116 and A549, moderate ROS levels trigger mitochondrial depolarization, cytochrome c release, and the classical caspase-3/2 dependent apoptotic cascade[3].

  • Severe Stress (Necrosis): At higher concentrations, or in specific models like the U87MG glioblastoma cell line, massive ROS accumulation activates Glycogen Synthase Kinase 3 Beta (GSK3β). GSK3β acts as a critical node that shifts the cell fate from controlled apoptosis to ROS-dependent necrotic death[4].

Mechanistic Pathway Visualization

Mechanism Compound 2-(4-Fluorophenyl)-6-methylthio- 4H-thiopyran-4-one Thiol Intracellular Thiol Depletion (GSH Conjugation) Compound->Thiol Michael Addition ROS ROS Accumulation (Oxidative Stress) Compound->ROS Redox Cycling Thiol->ROS Loss of Antioxidant Defense GSK3B GSK3β Activation ROS->GSK3B High Dose / Severe Stress Caspase Caspase-3/2 Processing ROS->Caspase Moderate Dose / Mitochondrial Pathway Necrosis ROS-Dependent Necrosis GSK3B->Necrosis ATP Depletion Apoptosis Apoptotic Cell Death Caspase->Apoptosis Controlled Execution

Caption: Molecular pathogenesis of 4H-thiopyran-4-one derivatives driving apoptosis and necrosis.

Quantitative Toxicity Profile Across Cell Lines

The cytotoxicity of thiopyran-4-one derivatives exhibits significant variance depending on the tissue origin and the basal metabolic state of the cell line[1][3]. Below is a synthesized reference table of IC50​ values for structurally analogous 2,6-disubstituted 4H-thiopyran-4-ones.

Cell LineTissue Origin IC50​ Range ( μM )Primary Cell Death Mechanism
T47D / MCF-7 Breast Carcinoma0.16 - 2.9Apoptosis (Caspase-dependent)
HCT-116 Colorectal Carcinoma1.8 - 5.0Apoptosis
A549 Lung Adenocarcinoma1.8 - 10.0Apoptosis
U87MG Glioblastoma10.0 - 30.0ROS-dependent Necrosis
hMRC-5 Human Fibroblast (Normal)> 50.0Minimal Toxicity (Therapeutic Window)

Data Synthesis Note: Values are aggregated from high-potency thiopyran-4-one analogs to establish a baseline expectation for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one screening[1][2][3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, experimental workflows evaluating redox-active compounds must include internal validation controls.

Protocol 1: High-Throughput Viability & IC50​ Determination

Causality Check: Traditional MTT assays rely on cellular oxidoreductase enzymes to reduce the tetrazolium dye. Because thiopyran-4-ones directly alter the cellular redox state (ROS generation), MTT readouts can produce false-positive viability artifacts. We strictly mandate the use of ATP-quantitation assays (e.g., CellTiter-Glo) for this class of compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HCT-116) at 5×103 cells/well in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one in anhydrous DMSO.

  • Treatment: Perform a 10-point 1:3 serial dilution in complete media (final DMSO concentration ≤0.5% ). Treat cells for 48 hours.

  • Assay Execution: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Reading: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.

  • Validation: Calculate IC50​ using a 4-parameter logistic non-linear regression model. Ensure the R2 value is >0.95 .

Protocol 2: Mechanistic Deconvolution (ROS Rescue Assay)

Causality Check: To definitively prove that toxicity is driven by thiol depletion and ROS generation, the protocol must include a rescue arm using the antioxidant N-acetylcysteine (NAC)[4]. If toxicity is reversed by NAC, the mechanism is validated.

Step-by-Step Methodology:

  • Pre-treatment: Plate cells in 6-well plates. Pre-treat the "Rescue Arm" wells with 5 mM N-acetylcysteine (NAC) for 2 hours prior to compound exposure.

  • Compound Exposure: Add 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one at and the established IC50​ concentration for 24 hours.

  • Harvest & Stain: Trypsinize cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.

  • Dual Staining: Add 5 µL of FITC-Annexin V (detects apoptosis via phosphatidylserine externalization) and 1 µL of Propidium Iodide (PI, 100 µg/mL; detects necrotic membrane permeabilization). Incubate for 15 mins in the dark.

  • Flow Cytometry: Analyze via flow cytometer.

    • Self-Validation Metric: The NAC-pretreated arm must show a >80% reduction in Annexin V+/PI+ populations compared to the compound-only arm.

Experimental Workflow Visualization

Workflow Seed Cell Seeding (96/6-well plates) PreTreat Control Arm (+ 5mM NAC) Seed->PreTreat Treat Compound Treatment (0.1 - 100 µM) Seed->Treat PreTreat->Treat Assay1 Viability Assay (ATP Luminescence) Treat->Assay1 Assay2 Flow Cytometry (Annexin V / PI) Treat->Assay2 Analyze Data Analysis (IC50 & Rescue Metrics) Assay1->Analyze Assay2->Analyze

Caption: Standardized workflow for viability screening and mechanistic validation of thiopyran-4-ones.

Strategic Perspectives in Drug Development

While the potent cytotoxicity of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one against carcinoma lines is promising, the inherent reactivity of the Michael acceptor can lead to off-target toxicity in healthy mammalian cells.

To circumvent this, modern drug development strategies employ a prodrug approach . By subjecting the thiopyran-4-one to S-oxidation (forming sulfoxide or sulfone derivatives), the electrophilic centers are temporarily masked. This significantly lowers toxicity against human fibroblasts (like hMRC-5) while maintaining targeted potency in specific parasitic or tumor microenvironments capable of bioreduction[2]. Researchers utilizing this compound should strongly consider parallel synthesis of its S-oxide metabolites during lead optimization.

References

  • Narrative in the chemistry of (aryl/hetaryl)thiopyran-4-one. ResearchGate. 1

  • GSK3β is a key regulator of the ROS-dependent necrotic death induced by the quinone DMNQ. National Institutes of Health (NIH) / PMC. 4

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. MDPI. 2

  • Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. Royal Society of Chemistry (RSC). 3

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one, a heterocyclic compound of in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science. While a specific, validated protocol for this exact molecule is not widely published, this guide outlines a robust, proposed synthetic strategy based on established methodologies for the synthesis of substituted 4H-thiopyran-4-ones. The proposed method is a one-pot, three-component domino reaction, which is an efficient and convergent approach. This document details the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and necessary safety precautions.

Introduction and Scientific Background

The 4H-thiopyran-4-one scaffold is a significant heterocyclic motif present in a variety of biologically active compounds and functional materials.[1][2] The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the methylthio group can be a key site for further chemical modification.[3] Therefore, the development of a reliable synthetic route to 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one is of considerable interest.

This application note proposes a synthesis based on a highly convergent and regioselective heteroannulation protocol.[4] This one-pot, three-component domino coupling reaction involves the reaction of a β-oxodithioester, an aldehyde (4-fluorobenzaldehyde), and an active methylene compound (malononitrile). This approach is advantageous due to its atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.

Proposed Reaction Mechanism

The proposed synthesis proceeds through a cascade of reactions, likely initiated by a Knoevenagel condensation, followed by a Michael addition and a subsequent intramolecular cyclization and tautomerization.

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of 4-fluorobenzaldehyde with malononitrile to form a 2-(4-fluorobenzylidene)malononitrile intermediate.

  • Michael Addition: A β-oxodithioester, which can be prepared from a 1,3-dicarbonyl compound, undergoes a Michael addition to the electron-deficient alkene of the Knoevenagel adduct.

  • Intramolecular Cyclization and Methylation: The resulting intermediate undergoes an intramolecular cyclization, likely followed by the loss of a small molecule (e.g., water) to form the thiopyran ring. The methylthio group is introduced either from a methylated precursor or through in-situ methylation.

  • Tautomerization: The final step involves tautomerization to yield the stable 4H-thiopyran-4-one product.

The use of a catalyst such as 4-dimethylaminopyridine (DMAP) is proposed to facilitate these steps.[4]

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one.

Synthetic Workflow cluster_reactants Starting Materials reagent1 4-Fluorobenzaldehyde reaction_step One-Pot Reaction: - Knoevenagel Condensation - Michael Addition - Cyclization reagent1->reaction_step reagent2 Malononitrile reagent2->reaction_step reagent3 β-Oxodithioester reagent3->reaction_step catalyst DMAP catalyst->reaction_step Catalyst solvent Solvent (e.g., Ethanol) solvent->reaction_step Medium product 2-(4-Fluorophenyl)-6-methylthio- 4H-thiopyran-4-one reaction_step->product Yields

Caption: Proposed one-pot synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and may require optimization for yield and purity.

4.1. Reagents and Materials

Reagent/MaterialGradeSupplierNotes
4-FluorobenzaldehydeReagentSigma-Aldrich
MalononitrileReagentSigma-Aldrich
AcetylacetoneReagentSigma-AldrichPrecursor for β-oxodithioester
Carbon DisulfideReagentSigma-AldrichToxic, handle in fume hood
Methyl IodideReagentSigma-AldrichToxic and volatile, handle with care
Sodium Hydride (60% dispersion in mineral oil)SynthesisSigma-AldrichFlammable solid, handle under inert atmosphere
4-Dimethylaminopyridine (DMAP)ReagentSigma-AldrichCatalyst
EthanolAnhydrousFisher ScientificSolvent
Diethyl EtherAnhydrousFisher ScientificFor workup
Saturated Sodium Bicarbonate SolutionFor workup
BrineFor workup
Anhydrous Magnesium SulfateDrying agent
Silica Gel60 Å, 230-400 meshFor column chromatography
TLC PlatesSilica gel 60 F254For reaction monitoring

4.2. Synthesis of β-Oxodithioester (Intermediate)

A precursor β-oxodithioester can be synthesized from a 1,3-dicarbonyl compound like acetylacetone.[5]

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.0 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C and add a solution of acetylacetone (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add carbon disulfide (2.0 eq) dropwise.

  • After stirring for 2-3 hours at room temperature, add methyl iodide (2.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction by carefully adding water. Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

4.3. One-Pot Synthesis of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

  • To a solution of the prepared β-oxodithioester (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 4-fluorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-dimethylaminopyridine (DMAP, 0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction may require gentle heating (reflux) to go to completion.

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one.

Characterization

The structure and purity of the synthesized compound should be confirmed by the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the carbonyl (C=O) and carbon-sulfur (C-S) bonds.

  • Elemental Analysis: To determine the percentage composition of C, H, N, and S.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[6][7]

  • Carbon Disulfide: Highly flammable and toxic. Handle with extreme care in a fume hood.

  • Methyl Iodide: Toxic, a suspected carcinogen, and volatile. Handle with care in a fume hood.

  • Sodium Hydride: Flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • Malononitrile: Toxic if swallowed or in contact with skin.

  • 4-Fluorobenzaldehyde: Irritant.

  • General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals.[8] Consult the Safety Data Sheets (SDS) for each reagent before use.

Quantitative Data Summary

The following table summarizes the proposed quantitative data for the synthesis.

ParameterValue
Reagents
β-Oxodithioester1.0 mmol
4-Fluorobenzaldehyde1.0 mmol
Malononitrile1.0 mmol
4-Dimethylaminopyridine (DMAP)0.1 mmol
Solvent
Ethanol10 mL
Reaction Conditions
TemperatureRoom Temperature to Reflux
TimeMonitored by TLC (estimated 4-24 h)
Expected Yield 60-80% (based on analogous reactions)

References

  • Sabnis, R. W. (1994). The Gewald Reaction. Sulfur Reports, 16(1), 1-17.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons.
  • Pourabdi et al. (2016). Synthesis of various derivatives of thiopyrano[4,3-b]pyran structure via a multicomponent procedure. Sonochemistry.
  • Chen, J., et al. (2011). A highly convergent and regioselective heteroannulation protocol for the synthesis of highly substituted 2-amino-4-(aryl/alkyl)-5-(aroyl/heteroaroyl)-3-(cyano/carboalkoxy)-6-methylthio-4H-thiopyran derivatives. Organic & Biomolecular Chemistry, 9(21), 7481-7488.
  • Kataoka T., et al. (2004). Synthesis and structure–activity relationships of thioflavone derivatives as specific inhibitors of the ERK-MAP kinase signaling pathway. Bioorganic & Medicinal Chemistry, 12(9), 2397-2408.
  • Schenk, W. A. (2008). Product Class 8: Thiopyranones and Thiopyranthiones. In Science of Synthesis (Vol. 14, pp. 771-787). Thieme.
  • Fisher Scientific. (2009).
  • Combi-Blocks, Inc.
  • Sigma-Aldrich.
  • TCI Chemicals.
  • Santa Cruz Biotechnology. 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one.
  • Feng, M., et al. (2024). Synthesis of γ-Thiapyrones by Diels–Alder/Retro-Diels–Alder Reaction of α-Pyrones with 5-H-1,2,3-Thiadiazoles. The Journal of Organic Chemistry, 89(8), 5846-5850.
  • Al-Zahrani, M. H. M., et al. (2020). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 25(15), 3355.
  • El-Gohary, N. S., & Shaaban, M. R. (2017). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. International Journal of Pharmaceutical Sciences and Research, 8(10), 4165-4176.
  • BenchChem.
  • TCI Chemicals. (2023). 1,3-Dicarbonyl Compounds.
  • Indian Institute of Technology Guwahati. Browsing by Subject "1,3-Dicarbonyl Compounds".
  • Zhang, W., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(12), 1476-1481.
  • Dhakhda, S. K., Bhatt, M. J., & Bhatt, J. J. (2021). Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. Research Journal of Chemistry and Environment, 25(11), 86-93.

Sources

Application

Application Note: Advanced Chromatographic Purification of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

Introduction & Context The compound 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one (CAS: 1000574-26-4) is a highly specialized biochemical intermediate[1]. Molecules featuring the thiopyran-4-one scaffold are of sign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

The compound 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one (CAS: 1000574-26-4) is a highly specialized biochemical intermediate[1]. Molecules featuring the thiopyran-4-one scaffold are of significant interest in drug discovery, serving as core pharmacophores in the development of antimicrobial, anticonvulsant, and anti-kinetoplastidal agents[2][3].

During the synthesis of thiopyran-4-one derivatives, crude reaction mixtures frequently contain unreacted starting materials, structural isomers, and over-oxidized byproducts (such as sulfoxides and sulfones)[3]. Achieving >99% purity is critical for downstream biological assays. This application note details a robust, two-dimensional chromatographic approach—combining Normal Phase (NP) Flash Chromatography for bulk isolation and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-resolution polishing.

Physicochemical Profiling

Understanding the physicochemical nature of the target molecule is the foundation of chromatographic method development. The presence of the 4-fluorophenyl and methylthio groups significantly increases the lipophilicity of the thiopyran-4-one core, dictating the use of non-polar solvent systems for initial purification[2].

Table 1: Physicochemical Properties & Chromatographic Predictors

PropertyValueChromatographic Implication
Molecular Formula C₁₂H₉FOS₂Moderate molecular weight; suitable for standard C18 pores (100 Å).
Molecular Weight 252.33 g/mol Detectable via LC-MS at m/z 253.0 [M+H]⁺.
Functional Groups Ketone, Thioether, FluorophenylNon-ionizable under standard pH; highly lipophilic.
UV Chromophore Conjugated enone systemStrong UV absorbance; ideal for 254 nm detection.

Experimental Workflow

The following workflow illustrates the logical progression from crude synthesis to the isolated, highly pure compound. The process utilizes a self-validating loop where analytical LC-MS dictates whether fractions require further RP-HPLC polishing.

PurificationWorkflow Start Crude Reaction Mixture (Thiopyran-4-one Derivative) TLC TLC Profiling (Hexane/EtOAc) Start->TLC Method Dev Flash Normal Phase Flash Chromatography (Silica Gel, 254 nm) TLC->Flash Bulk Isolation QC1 Analytical LC-MS (Purity Check) Flash->QC1 Fraction Pooling PrepLC Preparative RP-HPLC (C18, H2O/MeCN + 0.1% FA) QC1->PrepLC If Purity < 99% Lyophilization Lyophilization (Solvent Removal) QC1->Lyophilization If Purity > 99% PrepLC->Lyophilization High-Purity Fractions Pure Pure 2-(4-Fluorophenyl)-6-methylthio- 4H-thiopyran-4-one (>99%) Lyophilization->Pure Final Product

Figure 1: Chromatographic purification workflow for the thiopyran-4-one derivative.

Protocol 1: Normal Phase Flash Chromatography

Rationale & Causality

While highly polar thiopyranones often require Dichloromethane/Methanol gradients[2], 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one is highly lipophilic. Utilizing a Hexane/Ethyl Acetate (EtOAc) system provides superior resolution (ΔRf) between the target compound and polar impurities. Silica gel (230–400 mesh) is chosen for its high loading capacity, allowing for the bulk removal of tarry synthetic byproducts.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add dry silica gel (1:3 sample-to-silica ratio by weight) and evaporate the DCM under reduced pressure to create a dry load.

    • Expert Insight: Dry loading prevents the "solvent front" effect, which can cause band broadening and poor resolution of the lipophilic target.

  • Column Equilibration: Equilibrate a pre-packed silica flash column with 3 Column Volumes (CV) of 100% Hexane.

  • Elution: Run the gradient detailed in Table 2 at a flow rate appropriate for the column size (e.g., 30 mL/min for a 40 g column).

  • Detection & Fractionation: Monitor the eluent at 254 nm. The highly conjugated thiopyran-4-one core will produce a strong, distinct peak.

Table 2: Normal Phase Gradient Conditions

Column Volume (CV)% Hexane (Mobile Phase A)% Ethyl Acetate (Mobile Phase B)Purpose
0.0 - 2.01000Elute highly non-polar impurities.
2.0 - 10.0100 → 700 → 30Target compound elution window.
10.0 - 12.07030Flush remaining target compound.
12.0 - 15.00100Column wash for polar byproducts.

Protocol 2: Preparative RP-HPLC

Rationale & Causality

Fractions from Flash Chromatography typically reach 85–95% purity. To achieve >99% purity, Preparative RP-HPLC is employed. The selection of a C18 stationary phase maximizes hydrophobic surface area, which is essential for resolving the target sulfide from structurally similar, over-oxidized sulfoxide or sulfone byproducts[3].

Although the molecule lacks basic nitrogen, 0.1% Formic Acid (FA) is added to the mobile phase. Causality: The ketone oxygen can hydrogen-bond with residual, unendcapped silanols on the silica matrix of the C18 column, leading to peak tailing. Formic acid masks these silanols, ensuring sharp, symmetrical peaks, while simultaneously aiding in positive-ion electrospray ionization (ESI+) for LC-MS tracking[3].

Step-by-Step Methodology
  • Sample Reconstitution: Dissolve the pooled flash fractions in Acetonitrile (MeCN) to a concentration of 20-50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • System Setup: Utilize a Preparative C18 Column (e.g., 250 × 21.2 mm, 5 µm). Set the column oven to ambient temperature (25°C).

  • Elution: Execute the gradient in Table 3 at a flow rate of 20 mL/min.

  • Recovery: Pool fractions containing the target peak, remove the Acetonitrile via rotary evaporation at 30°C, and lyophilize the remaining aqueous suspension to yield the pure powder.

Table 3: RP-HPLC Gradient Conditions

Time (min)% Water + 0.1% FA (A)% Acetonitrile + 0.1% FA (B)Flow Rate (mL/min)
0.0901020.0
2.0901020.0
15.0109020.0
18.0109020.0
18.1901020.0 (Re-equilibration)

Self-Validation & System Suitability

To ensure the trustworthiness of this protocol, the purification system must be self-validating. Prior to pooling and lyophilization, perform the following Quality Control (QC) checks:

  • Mass Balance: Ensure the combined mass of the isolated fractions corresponds to the theoretical yield of the crude input, accounting for expected reaction efficiency.

  • LC-MS Confirmation: The target fraction must exhibit a dominant mass ion at m/z 253.0 [M+H]⁺. Critically, the fraction must be entirely free of the m/z 269.0 [M+H]⁺ ion, which indicates contamination by the corresponding S-oxide (sulfoxide) byproduct[3].

  • Diode Array Detection (DAD): The UV spectrum of the HPLC peak should show a uniform absorption profile across the entire peak width, confirming peak purity and the absence of co-eluting species.

References

  • Title: 2-(4-Fluorophenyl)
  • Source: Taylor & Francis (tandfonline.com)
  • Source: MDPI (mdpi.com)

Sources

Method

spectroscopic analysis protocols for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

Spectroscopic Characterization and Structural Elucidation Protocol for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one Introduction & Mechanistic Context The compound 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization and Structural Elucidation Protocol for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

Introduction & Mechanistic Context

The compound 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one (CAS 1000574-26-4) is a highly functionalized sulfur-containing heterocycle[1]. Widely utilized as a specialized biochemical building block in proteomics and drug discovery[2], its structure is anchored by a 4H-thiopyran-4-one core[3].

From an analytical perspective, this molecule presents a fascinating cross-conjugated dienone system[4]. The presence of the electron-withdrawing 4-fluorophenyl group at C2 and the electron-donating methylthio ether at C6 completely breaks the symmetry of the parent thiopyran ring. This asymmetry, combined with the heavy atom effect of the two sulfur atoms, dictates a highly specific spectroscopic signature. The protocols below are designed not merely as a set of instructions, but as a self-validating analytical system . By cross-referencing nuclear coupling, isotopic distribution, and vibrational shifts, researchers can unequivocally confirm the structural integrity of this compound[5].

Analytical Workflow & Self-Validation Strategy

To prevent mischaracterization (e.g., confusing the compound with its structural isomers or oxidized sulfoxide derivatives), a multi-modal approach is mandatory. The workflow leverages orthogonal techniques where the output of one method independently validates the assumptions of another.

G Start 2-(4-Fluorophenyl)-6-methylthio -4H-thiopyran-4-one PrepNMR Dissolve in CDCl₃ (NMR Prep) Start->PrepNMR PrepMS Dissolve in MeOH/H₂O (HRMS Prep) Start->PrepMS PrepIR Direct Solid Analysis (ATR-FTIR) Start->PrepIR NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F) PrepNMR->NMR HRMS HRMS (ESI+) Exact Mass & Isotopes PrepMS->HRMS IR ATR-FTIR Functional Groups PrepIR->IR Validation Cross-Validation & Structural Confirmation NMR->Validation HRMS->Validation IR->Validation

Figure 1: Multi-modal spectroscopic workflow for structural validation.

Protocol 1: Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)

Causality & Design: Deuterated chloroform (CDCl 3​ ) is selected as the solvent due to the compound's lipophilicity and the absence of exchangeable protons. The inclusion of 19 F NMR is a critical zero-background technique that instantly verifies the fluorinated aromatic ring. In the 13 C spectrum, the carbon-fluorine spin-spin coupling ( JCF​ ) acts as a built-in ruler: the magnitude of the splitting precisely maps the distance of each aromatic carbon from the fluorine atom ( 1J≈250 Hz, 2J≈21 Hz), making the assignment absolute.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.

  • Instrument Tuning: Insert into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of CDCl 3​ and shim the magnetic field until the lock level is maximized and the TMS peak width at half-height is <1.0 Hz.

  • 1 H Acquisition: Acquire 16 scans using a 30° pulse angle. Crucial: Set the relaxation delay (D1) to 2.0 seconds to ensure the methylthio protons fully relax, allowing for accurate integration against the aromatic protons.

  • 13 C Acquisition: Acquire 1024 scans with broadband 1 H decoupling (WALTZ-16). Set D1 to 2.0 seconds.

  • 19 F Acquisition: Acquire 16 scans with a D1 of 3.0 seconds. Calibrate the chemical shift using trichlorofluoromethane (CFCl 3​ ) at 0 ppm as an external reference.

Table 1: Expected NMR Chemical Shifts and Assignments

NucleusChemical Shift (ppm)Multiplicity & CouplingIntegrationStructural Assignment
1 H 2.55Singlet (s)3H-SCH 3​ (Methylthio)
1 H 6.70, 6.95Doublets (d, 4JHH​≈1.5 Hz)1H, 1HC5-H, C3-H (Thiopyran ring)
1 H 7.15Triplet-like (t, JHF​≈JHH​ )2HC3', C5' (Ar-H ortho to F)
1 H 7.60Doublet of doublets (dd)2HC2', C6' (Ar-H meta to F)
13 C 15.5Singlet--SCH 3​ Carbon
13 C 116.2Doublet ( 2JCF​≈21.5 Hz)-C3', C5' (Aromatic)
13 C 164.0Doublet ( 1JCF​≈252.0 Hz)-C4' (C-F bond)
13 C 179.5Singlet-C=O (Carbonyl C4)
19 F -109.5Multiplet1F4-Fluorophenyl group

Protocol 2: High-Resolution Mass Spectrometry (HRMS-ESI)

Causality & Design: Electrospray Ionization (ESI) in positive mode is chosen because the basicity of the carbonyl oxygen and the sulfur atoms readily accepts a proton to form [M+H] + . The self-validating feature of this protocol relies on the natural isotopic distribution of sulfur. Sulfur-34 ( 34 S) has a natural abundance of ~4.25%. Because the molecule contains two sulfur atoms, the [M+2] isotope peak will appear at approximately 8.5–9.0% relative to the monoisotopic [M] peak. Observing this exact ratio confirms the S 2​ molecular formula without requiring tandem MS fragmentation.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the stock solution to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Instrument Setup: Utilize a Q-TOF or Orbitrap mass spectrometer. Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 250°C to ensure gentle ionization.

  • Acquisition: Scan over a mass range of m/z 100 to 1000. Accumulate spectra for 2 minutes to ensure a high signal-to-noise ratio for the isotopic envelope.

Table 2: HRMS Exact Mass and Isotopic Pattern

Ion SpeciesFormulaTheoretical Mass (m/z)Expected Relative Abundance
[M+H] + (Monoisotopic) C 12​ H 10​ FOS 2+​ 253.0150100% (Base Peak)
[M+H+1] + 13 C 1​ C 11​ H 10​ FOS 2+​ 254.0184~14.5% (Driven by 12 Carbons)
[M+H+2] + C 12​ H 10​ FO 34 S 1​ S 1+​ 255.0108~9.5% (Driven by 2 Sulfurs)

Protocol 3: Attenuated Total Reflectance FTIR (ATR-FTIR)

Causality & Design: ATR-FTIR is strictly preferred over traditional KBr pellet pressing. Applying high pressure to crystalline thiopyran derivatives can induce polymorphic shifts or cause the sample to absorb atmospheric moisture, which broadens the baseline. ATR allows for the direct, non-destructive analysis of the solid. The critical diagnostic band here is the carbonyl (C=O) stretch. While standard ketones absorb near 1715 cm −1 , the extensive cross-conjugation of the 4H-thiopyran-4-one ring lowers the bond order of the C=O group, shifting its absorption deep into the 1610–1630 cm −1 range[4].

Step-by-Step Methodology:

  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect an ambient air background spectrum using 32 scans at a resolution of 4 cm −1 .

  • Sample Application: Place 1-2 mg of the neat solid powder directly onto the center of the diamond crystal.

  • Compression: Lower the ATR anvil and apply consistent pressure until the real-time spectral preview shows a transmittance of ~10% for the strongest band.

  • Acquisition: Collect 32 scans from 4000 to 400 cm −1 . Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

Table 3: Key Vibrational Modes (ATR-FTIR)

Wavenumber (cm −1 )IntensityVibrational Mode Assignment
~1620Strong, SharpConjugated C=O stretch (Thiopyranone core)
~1580, 1550MediumC=C stretch (Aromatic and heteroaromatic ring)
~1225StrongC-F stretch (Fluorophenyl group)
~720Weak-MediumC-S stretch (Methylthio and endocyclic sulfur)

Logic of Structural Elucidation

The final step in the protocol is the synthesis of the gathered data. The diagram below illustrates how each distinct structural moiety of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one is independently verified by a specific spectroscopic phenomenon, creating a closed-loop validation system.

Logic Core C₁₂H₉FOS₂ MW: 252.33 Sub1 4-Fluorophenyl Core->Sub1 Sub2 Methylthio (-SCH₃) Core->Sub2 Carbonyl Conjugated C=O Core->Carbonyl NMR19F ¹⁹F NMR: ~ -110 ppm ¹³C J-coupling Sub1->NMR19F NMR1H ¹H NMR: Singlet ~2.5 ppm HRMS: ³⁴S Isotope Sub2->NMR1H IRPeak FTIR: ~1620 cm⁻¹ ¹³C NMR: ~180 ppm Carbonyl->IRPeak

Figure 2: Logical mapping of structural features to distinct spectroscopic signals.

References

  • GuideChem. "2-(4-fluorophenyl)-6-methylsulfanylthiopyran-4-one (CAS 1000574-26-4)". GuideChem Chemical Database.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136793, 4H-thiopyran-4-one". PubChem.
  • Santa Cruz Biotechnology. "2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one Product Page". SCBT Catalog.
  • Ward, D. E., et al. "Simple and Efficient Preparation of Reagents for Thiopyran Introduction". ResearchGate.
  • The Journal of Physical Chemistry A. "Triplet and Singlet (n,π*) Excited States of 4H-Pyran-4-one Characterized by Cavity Ringdown Spectroscopy". ACS Publications.

Sources

Application

Application Note: Proper Storage, Handling, and Assay Preparation for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

Executive Summary and Chemical Context 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one (CAS: 1000574-26-4) is a specialized heterocyclic small molecule utilized extensively in advanced proteomics research and drug dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Context

2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one (CAS: 1000574-26-4) is a specialized heterocyclic small molecule utilized extensively in advanced proteomics research and drug discovery [1]. Featuring a thiopyran-4-one core substituted with a highly electronegative 4-fluorophenyl group and a methylthio (thioether) moiety, this compound serves as a critical scaffold for synthesizing potential cyclooxygenase (COX) inhibitors, kinase modulators, and other bioactive agents.

Because of its specific functional groups, improper handling can lead to rapid degradation, compromising assay reproducibility. This application note establishes a scientifically rigorous, self-validating protocol for the storage, dissolution, and experimental deployment of this compound.

Physicochemical Profile and Storage Causality

Understanding the structural vulnerabilities of this molecule is essential for maintaining its chemical integrity [2].

  • Thioether Oxidation: The methylthio (-SMe) group is highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS). Uncontrolled exposure will lead to the formation of sulfoxide or sulfone degradants, drastically altering the molecule's binding affinity in biological assays.

  • Photodegradation: The conjugated thiopyran-4-one system absorbs ultraviolet (UV) light, which can catalyze radical-mediated degradation pathways.

  • Moisture Sensitivity: While not strictly hygroscopic, prolonged exposure to ambient humidity introduces water into the solid lattice. This complicates accurate molarity calculations during weighing and accelerates degradation once placed in solution.

Table 1: Physicochemical Properties & Storage Directives
PropertyValue / Directive
Chemical Name 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one
CAS Number 1000574-26-4
Molecular Formula C12H9FOS2
Molecular Weight 252.33 g/mol
Physical State Solid
Storage (Solid State) -20°C, desiccated, strictly protected from light
Storage (Solution) -80°C in anhydrous DMSO (aliquoted in amber tubes)

Experimental Protocol: Preparation of Master Stock Solutions

This step-by-step methodology details the creation of a 10 mM master stock solution in Dimethyl Sulfoxide (DMSO).

Causality Check: Why anhydrous DMSO? Standard DMSO rapidly absorbs atmospheric moisture. Water introduced at the stock-solution stage will cause the highly lipophilic fluorophenyl compound to micro-precipitate, leading to artificially low concentrations in downstream assays.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the solid compound vial from -20°C storage and allow it to equilibrate to room temperature (approximately 30–45 minutes) inside a vacuum desiccator.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Gravimetric Measurement: In a certified chemical fume hood, accurately weigh 2.52 mg of the compound using a calibrated analytical microbalance.

  • Dissolution: Add exactly 1.0 mL of LC-MS grade, anhydrous DMSO (≥99.9% purity) to the vial to achieve a precise 10 mM concentration.

  • Homogenization: Vortex the solution gently for 30 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 1 to 2 minutes.

    • Causality: Avoid applying heat to aid dissolution. Thermal stress combined with dissolved oxygen in the solvent can prematurely oxidize the thioether group.

  • Aliquoting: Dispense 50 µL aliquots into sterile, amber-colored microcentrifuge tubes.

    • Causality: Amber tubes protect the UV-sensitive conjugated system. Aliquoting prevents repeated freeze-thaw cycles, which introduce condensation and cause concentration gradients within the stock.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and immediately transfer them to a -80°C freezer for long-term storage (stable for up to 6 months).

Experimental Workflow: In Vitro Assay Application

When deploying this compound in high-throughput screening (HTS) or enzyme inhibition assays, a structured dilution protocol ensures robust data collection [3].

Workflow Solid Solid Compound (CAS: 1000574-26-4) Equilibrate Equilibrate to RT in Desiccator Solid->Equilibrate Prevent Condensation Stock 10 mM Stock in Anhydrous DMSO Equilibrate->Stock Add Anhydrous DMSO Aliquot Aliquot & Store at -80°C (Amber) Stock->Aliquot Prevent Freeze-Thaw Dilution Serial Dilution in Assay Buffer Aliquot->Dilution Thaw immediately Assay In Vitro Assay (e.g., Screening) Dilution->Assay Compound Addition Data Data Acquisition & QC Validation Assay->Data Readout

Logical workflow for the preparation, storage, and assay deployment of the target compound.

Trustworthiness: Self-Validating Quality Control Systems

To ensure the integrity of the experimental protocol, researchers must implement the following self-validating controls:

  • LC-MS Purity Verification: Before initiating a high-value assay campaign, run a thawed aliquot of the DMSO stock via Liquid Chromatography-Mass Spectrometry (LC-MS). Specifically, monitor for an M+16 mass shift (m/z 268.33), which definitively indicates that the methylthio group has degraded into a sulfoxide. If this peak exceeds 5% relative abundance, the stock must be discarded.

  • Nephelometric Solubility Check: Perform a nephelometry (light scattering) assay on the final aqueous buffer dilution to ensure the compound has not precipitated. The maximum tolerated DMSO concentration in most biochemical assays is 1% v/v. Exceeding this threshold can cause artifactual enzyme inhibition or compound aggregation.

Safety and Regulatory Compliance

  • Personal Protective Equipment (PPE): Handle with nitrile gloves, chemical safety goggles, and a standard laboratory coat.

  • Ventilation: Always weigh and manipulate the dry powder in a certified chemical fume hood to prevent inhalation of fine, potentially bioactive particulates.

  • Disposal: Dispose of all DMSO solutions and contaminated solid waste in designated halogenated/sulfur-containing organic waste streams in strict compliance with institutional Environmental Health and Safety (EHS) guidelines.

References
Method

Application Note: Preparation, Handling, and Assay Integration of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one Stock Solutions

Introduction and Biological Context The thiopyran-4-one scaffold is a highly versatile pharmacophore in medicinal chemistry and drug development. Derivatives of this structural class have been extensively characterized a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Context

The thiopyran-4-one scaffold is a highly versatile pharmacophore in medicinal chemistry and drug development. Derivatives of this structural class have been extensively characterized as potent inhibitors of Phosphatidylinositol 3-Kinase (PI3K)-related kinases, including DNA-PK and ATM kinases (1[1]). Furthermore, recent structure-activity relationship (SAR) studies highlight their efficacy as anti-kinetoplastidal agents against Trypanosoma and Leishmania species (2[2]), as well as broad-spectrum antimicrobial compounds (3[3]).

2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one is a specialized building block and screening compound. Due to its high lipophilicity and specific functional groups, rigorous standardized protocols for stock solution preparation are required to prevent assay artifacts, micro-precipitation, and chemical degradation.

Physicochemical Profiling & Solvent Causality

To design a self-validating dissolution protocol, we must first analyze the molecule's physicochemical properties to understand the causality behind solvent selection.

Table 1: Physicochemical Properties of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

PropertyValue / Description
Molecular Formula C₁₂H₉FOS₂
Molecular Weight 252.33 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Ketone O, Thioether S, Fluoro F)
Predicted Lipophilicity (LogP) > 3.5 (Highly Hydrophobic)
Recommended Solvent Anhydrous DMSO (≥99.9% purity)

Causality of Solvent Selection: The molecule completely lacks hydrogen bond donors (no -OH or -NH groups) and features a highly conjugated, hydrophobic core (a fluorophenyl ring coupled to a thiopyran ring). Consequently, its aqueous solubility is practically zero. Dimethyl sulfoxide (DMSO) is the mandatory solvent for primary stock solutions. DMSO's strong dipole moment and ability to act as a hydrogen bond acceptor effectively solvate the ketone oxygen and polarizable sulfur atoms, while its methyl groups engage in hydrophobic interactions with the aromatic rings.

Protocol: Preparation of Master Stock Solutions

Critical Pre-requisite: Ensure the solid compound is fully equilibrated to room temperature (RT) in a desiccator before opening the vial. Opening cold vials causes atmospheric moisture to condense on the powder. Water acts as a potent anti-solvent for this compound; even trace amounts will drastically reduce solubility.

Step-by-Step Methodology
  • Weighing: Accurately weigh the desired mass of the solid compound using an analytical balance (precision ±0.01 mg). Transfer the powder to a sterile, amber glass or low-bind polypropylene vial.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO (see Table 2) to achieve the target concentration. Add the solvent directly to the powder.

  • Dissolution & Sonication: Vortex the vial vigorously for 30 seconds. If the compound is not fully dissolved, place the vial in a room-temperature ultrasonic bath for 2–5 minutes.

    • Mechanistic Insight: Sonication provides the mechanical activation energy required to break the crystal lattice of the hydrophobic powder without applying direct thermal stress that could degrade the compound.

  • Visual Quality Control (QC): Inspect the solution against both light and dark backgrounds. The solution must be completely clear. Any turbidity indicates micro-precipitates. If turbid, repeat the sonication step.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–50 µL) in tightly sealed microcentrifuge tubes.

Table 2: Reconstitution Volumes for Common Stock Concentrations (MW = 252.33 g/mol )

Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1.0 mg 396 µL79.3 µL
5.0 mg 1981 µL396 µL
10.0 mg 3963 µL793 µL

Storage and Stability (E-E-A-T Guidelines)

To ensure the integrity of the stock solution over time, the following handling principles must be strictly observed:

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing introduces atmospheric moisture into the hygroscopic DMSO. Because water is an anti-solvent for this compound, moisture accumulation will cause invisible micro-precipitation, leading to inaccurate dosing and failed reproducibility in downstream assays.

  • Prevent S-Oxidation: The molecule contains a methylthio ether group (-SCH₃). Thioethers are susceptible to spontaneous S-oxidation, forming sulfoxides and sulfones over time (2[2]).

  • Storage Directive: Store all aliquots at -20°C or -80°C. To maximize shelf-life, flush the headspace of the vials with an inert gas (Argon or Nitrogen) prior to sealing to displace atmospheric oxygen and prevent oxidation.

In Vitro Assay Integration Workflow

When transitioning from the DMSO master stock to aqueous biological assays (e.g., cell culture media or biochemical buffers), the "crashing out" phenomenon must be avoided.

  • Thawing: Thaw the required number of single-use aliquots at RT. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Recommended): Dilute the master stock into an intermediate working concentration using pure DMSO.

  • Aqueous Addition: Add the DMSO working solution dropwise to the aqueous assay buffer while vortexing vigorously. Rule of thumb: Never add the aqueous buffer directly to the concentrated DMSO stock.

  • Solvent Limit: Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) for cell-based assays, or 1.0% (v/v) for biochemical assays, to prevent solvent-induced cytotoxicity or enzyme denaturation.

Workflow Visualization

StockPrep N1 Solid Compound Equilibrate to RT N2 Weighing Analytical Balance N1->N2 N3 Solvent Addition Anhydrous DMSO N2->N3 Calculate Vol N4 Dissolution Vortex & Sonicate N3->N4 N5 Visual QC Check for Clarity N4->N5 N5->N4 Turbid (Re-sonicate) N6 Aliquoting & Storage Argon Gas, -80°C N5->N6 Clear Solution N7 Assay Integration Final DMSO ≤ 0.1% N6->N7 Thaw before use

Workflow for the preparation and QC of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one stocks.

References

  • Title: Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition, and Identification of the First Potent and Selective Inhibitor of the Ataxia Telangiectasia Mutated Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones Source: MDPI Molecules URL: [Link]

  • Title: Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans Source: Royal Society of Chemistry (Books) URL: [Link]

Sources

Application

Application Notes and Protocols: In Vivo Dosing Guidelines for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one is a heterocyclic small molecule belonging...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one is a heterocyclic small molecule belonging to the thiopyran class of compounds. Thiopyran and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The presence of a fluorophenyl group can enhance metabolic stability and cell permeability, making this compound a candidate for further investigation as a therapeutic agent.

These application notes provide a comprehensive guide for establishing initial in vivo dosing regimens for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one in preclinical animal models. The protocols outlined here are designed to be a starting point for researchers and are based on established principles of preclinical drug development for novel small molecules, particularly those with physicochemical properties that may present challenges, such as poor aqueous solubility.

Pre-Dosing Characterization and Formulation Development

A thorough understanding of the physicochemical properties of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one is critical for developing a suitable formulation for in vivo administration. As with many small molecule kinase inhibitors, this compound is likely to have poor water solubility, which can significantly impact its bioavailability.[4][5][6]

Solubility Assessment

The first step is to determine the solubility of the compound in a range of pharmaceutically acceptable vehicles. This will inform the formulation strategy.

Protocol: Kinetic Solubility Assay

  • Prepare a stock solution of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • In a 96-well plate, add the stock solution to a series of aqueous buffers (e.g., PBS at pH 5.0, 7.4, and 9.0) and common co-solvents (e.g., PEG400, Solutol HS 15, Cremophor EL) to achieve a range of final compound concentrations.

  • Incubate the plate at room temperature with shaking for 2 hours.

  • Measure the turbidity of each well using a nephelometer or plate reader.

  • The kinetic solubility is the concentration at which precipitation is first observed.

Formulation Strategies for Poorly Soluble Compounds

Based on the solubility assessment, an appropriate formulation strategy can be selected. A tiered approach is recommended, starting with simpler formulations and progressing to more complex ones as needed.[7]

Formulation StrategyDescriptionKey Excipients
Solution The compound is fully dissolved in the vehicle.Co-solvents (e.g., PEG400, ethanol), surfactants (e.g., Tween 80), cyclodextrins.
Suspension The solid compound is dispersed in a liquid vehicle.Suspending agents (e.g., carboxymethylcellulose), wetting agents (e.g., Tween 80).[7]
Lipid-Based Formulation The compound is dissolved or suspended in a lipid-based vehicle.Oils, surfactants, co-solvents.[4][8]

Protocol: Preparation of a Homogeneous Suspension

  • Weigh the required amount of micronized 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one.

  • In a sterile mortar, add a small amount of a wetting agent (e.g., 0.1% Tween® 80 in sterile water) to the compound and triturate to form a smooth paste.

  • Gradually add the vehicle (e.g., 0.5% carboxymethylcellulose in sterile water) while continuously mixing to form a uniform suspension.

  • Transfer the suspension to a sterile, light-protected container and stir continuously with a magnetic stirrer until administration.

In Vivo Study Design: A Stepwise Approach

A systematic approach to in vivo studies is essential to determine the optimal dose, schedule, and route of administration for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one.

Animal Model Selection

The choice of animal model is dependent on the therapeutic area of interest. For oncology, common models include:

  • Syngeneic Models: Immunocompetent mice are implanted with tumor cells from the same genetic background. These models are useful for studying the interaction of the compound with the immune system.[8]

  • Xenograft Models: Human tumor cells are implanted into immunodeficient mice. These models are widely used to assess the direct anti-tumor activity of a compound.[9][10]

  • Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors that more closely mimic human disease.[8]

Dose Escalation and Maximum Tolerated Dose (MTD) Studies

The initial in vivo studies should aim to establish the safety and tolerability of the compound. A dose escalation study is performed to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[11]

Protocol: Acute MTD Study in Mice

  • Use a sufficient number of healthy, age-matched mice (e.g., 3-5 per group).

  • Administer single doses of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one at escalating concentrations (e.g., 10, 30, 100 mg/kg) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Include a vehicle control group.

  • Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for up to 14 days.

  • The MTD is defined as the highest dose at which no more than 10% weight loss and no mortality are observed.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound, while PD studies measure the biological effect of the compound on its target.[12]

Workflow for Integrated PK/PD Studies

G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) pk_dose Dose Administration pk_sample Serial Blood Sampling pk_dose->pk_sample pk_analysis LC-MS/MS Analysis pk_sample->pk_analysis pk_params Determine Cmax, Tmax, AUC, t1/2 pk_analysis->pk_params pd_effect Correlate with Dose/Exposure pk_params->pd_effect Inform Dose Selection pd_dose Dose Administration pd_sample Tumor/Tissue Biopsy pd_dose->pd_sample pd_analysis Target Modulation Analysis (e.g., Western Blot, IHC) pd_sample->pd_analysis pd_analysis->pd_effect

Caption: Integrated workflow for PK/PD studies.

Protocol: Single-Dose PK Study in Tumor-Bearing Mice

  • Implant tumor cells into a cohort of mice.

  • Once tumors reach a palpable size, administer a single dose of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one.

  • At predefined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples via tail vein or cardiac puncture.

  • Process the blood to obtain plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Efficacy Studies

Once the MTD and a basic understanding of the PK/PD profile are established, efficacy studies can be designed to evaluate the anti-tumor activity of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one.

Experimental Design for a Xenograft Efficacy Study

G cluster_groups Treatment Groups start Tumor Cell Implantation randomization Tumor Growth & Randomization start->randomization treatment Treatment Initiation randomization->treatment vehicle Vehicle Control treatment->vehicle low_dose Low Dose treatment->low_dose mid_dose Mid Dose (e.g., MTD) treatment->mid_dose high_dose High Dose treatment->high_dose monitoring Tumor Volume & Body Weight Monitoring vehicle->monitoring low_dose->monitoring mid_dose->monitoring high_dose->monitoring endpoint Study Endpoint & Tissue Collection monitoring->endpoint

Caption: Workflow for a typical xenograft efficacy study.

Protocol: Xenograft Efficacy Study

  • Implant human cancer cells subcutaneously into the flank of immunodeficient mice.

  • Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one at three dose levels, positive control).

  • Administer the compound and vehicle according to the determined schedule (e.g., daily, twice daily) and route.

  • Measure tumor volume and body weight 2-3 times per week.

  • The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a certain size or after a fixed duration.

  • At the end of the study, collect tumors and other tissues for pharmacodynamic and biomarker analysis.

Safety and Toxicology

Throughout all in vivo studies, it is crucial to monitor the health of the animals. For formal IND-enabling toxicology studies, Good Laboratory Practice (GLP) standards must be followed.[13]

Key Parameters to Monitor in Toxicology Studies

ParameterMethod
Clinical Observations Daily visual inspection for signs of distress.
Body Weight Measured 2-3 times per week.
Food and Water Consumption Measured daily or several times a week.
Hematology Complete blood count (CBC) at termination.
Clinical Chemistry Serum analysis for liver and kidney function at termination.
Histopathology Microscopic examination of major organs and tissues.

Data Analysis and Interpretation

Conclusion

Establishing a safe and effective in vivo dosing regimen for a novel compound like 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one requires a systematic and iterative approach. By starting with thorough physicochemical characterization and formulation development, followed by well-designed MTD, PK/PD, and efficacy studies, researchers can generate the necessary data to advance this compound through the preclinical drug development pipeline.

References

  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC. (2024).
  • A novel approach to the preclinical assessment of novel anti-cancer drugs | NC3Rs.
  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed. (2006).
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025).
  • New Models for Testing Melanoma Drugs and Vaccines. (2019).
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (2025).
  • PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences.
  • Study Population Recommendations in Product-Specific Guidances for In Vivo Bioequivalence Studies of Kinase Inhibitors | FDA. (2021).
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025).
  • Preclinical Toxicology Considerations for Successful IND Application - Noble Life Sciences. (2022).
  • Preclinical Research in Drug Development: From Toxicology to Translational Insights. (2025).
  • Regulatory Knowledge Guide for Small Molecules - NIH's Seed Fund.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024).
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - Blue Ridge Institute for Medical Research. (2024).
  • Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs - AACR Journals. (2016).
  • Dose Individualization of Oral Multi-Kinase Inhibitors for the Implementation of Therapeutic Drug Monitoring - J-Stage.
  • Clinical pharmacology and pharmacogenetics of thiopurines - PubMed. (2008).
  • Thiopyrans and their Benzo Derivatives | Request PDF - ResearchGate.
  • Synthesis and properties of 4H-Pyrans.
  • Comparative Analysis of the Bioactivity of Fluorophenyl-Thiazole Derivatives: An Insight into In Vitro and In Vivo Studies - Benchchem.
  • 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one | SCBT.
  • 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one | SCBT.
  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC - NIH. (2025).
  • Heterocyclic Derivatives Bearing 4-Pyridyl Substituents; Multitarget Biological Evaluation. (2026).
  • Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model - PMC. (2025).
  • Update on Thiopyran Fused Heterocycle Synthesis (2013-2024) - ResearchGate.
  • Synthesis of substituted 4H -thiopyran-4-ones | Download Table - ResearchGate.
  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides - Semantic Scholar. (2024).
  • Pharmaceutical structures based on thiopyran - ResearchGate.
  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - ResearchGate. (2025).
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. (2023).
  • 4-Methyl-2,4,6-triphenyl-4H-thiopyran - PMC.
  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024).
  • Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products - ResearchGate.

Sources

Method

Application Note: HPLC Method Development and Validation Protocol for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control (QC) Professionals. Executive Summary The quantification and purity profiling of synthetic heterocyclic compounds require r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control (QC) Professionals.

Executive Summary

The quantification and purity profiling of synthetic heterocyclic compounds require robust, stability-indicating analytical methods. This application note details the systematic High-Performance Liquid Chromatography (HPLC) method development and validation strategy for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one , a highly conjugated, lipophilic thiopyran derivative. By leveraging physicochemical profiling and adhering to the latest ICH Q2(R2) guidelines[1], this protocol provides a self-validating framework designed for seamless transfer into routine drug development workflows.

Physicochemical Profiling & Method Rationale

To design an optimized chromatographic method, we must first deconstruct the analyte's molecular architecture. 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one presents three critical structural features that dictate its chromatographic behavior:

  • Thiopyran-4-one Core: This conjugated heterocyclic ring system provides a strong, extended π -electron network, resulting in excellent UV absorbance.

  • 4-Fluorophenyl Substitution: The fluorine atom introduces significant lipophilicity and a highly polarizable C-F bond, which can engage in specific dipole interactions with the stationary phase.

  • Methylthio Group (-SCH₃): Adds further hydrophobicity and electron density to the molecule.

The "Why" Behind the Method (Expertise & Experience)
  • Stationary Phase Selection: Due to the molecule's high lipophilicity and aromaticity, a standard C18 column will provide strong hydrophobic retention. However, a Phenyl-Hexyl stationary phase is highly recommended as an orthogonal approach. The phenyl rings of the stationary phase engage in π−π interactions with the analyte's fluorophenyl and thiopyran rings, offering superior selectivity against structurally similar synthetic byproducts[2].

  • Mobile Phase Chemistry: The molecule is neutral; it lacks basic amines or acidic carboxylic acids. Therefore, strict pH buffering (e.g., using phosphate buffers) is unnecessary for ionization control. However, using 0.1% Formic Acid (FA) in both aqueous and organic phases is critical. The acidic environment suppresses the ionization of residual silanols on the silica support, preventing peak tailing and ensuring a sharp, symmetrical peak shape.

  • Detector Wavelength: The extended conjugation shifts the UV absorption maximum ( λmax​ ) to the longer UV range. Photodiode Array (PDA) detection scanning from 200–400 nm is employed, with extraction at 320 nm to maximize signal-to-noise ratio while minimizing interference from non-conjugated solvent impurities.

Fig 1: Step-by-step HPLC method development workflow for synthetic thiopyran-4-one derivatives.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. System suitability criteria must be met prior to sample analysis, ensuring the instrument is performing within specifications as dictated by USP <621>[3],[4].

Reagents and Equipment
  • Instrument: UHPLC or HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and PDA Detector.

  • Column: Superficially Porous Particle (SPP) Phenyl-Hexyl or C18 (e.g., 100 x 4.6 mm, 2.7 µm). SPP columns provide UHPLC-like efficiency at lower backpressures, aligning with modern USP <621> allowable adjustments[4].

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Diluent: 50:50 Acetonitrile:Water. Crucial Step: Dissolving this lipophilic compound in 100% aqueous solvent will cause precipitation. Matching the diluent to the initial gradient conditions prevents solvent-shock and peak distortion.

Chromatographic Conditions & Gradient Program
ParameterSpecification
Flow Rate 1.0 mL/min
Column Temperature 35 °C ± 1 °C (Ensures reproducible viscosity and mass transfer)
Injection Volume 5.0 µL
Detection PDA: Extract at 320 nm (Scan 200–400 nm for Peak Purity)
Run Time 12.0 Minutes

Table 1: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A (H₂O + FA)% Mobile Phase B (ACN + FA)Elution Rationale
0.07030Equilibration & retention of polar impurities.
1.07030Isocratic hold to focus the analyte band.
7.01090Linear ramp to elute the highly lipophilic target compound.
9.01090Wash step to clear strongly retained hydrophobic byproducts.
9.17030Return to initial conditions.
12.07030Re-equilibration for the next injection.
Sample Preparation Protocol
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one reference standard into a 10 mL volumetric flask. Dissolve in 8 mL of Acetonitrile. Sonicate for 5 minutes until fully dissolved, then make up to volume with Acetonitrile.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the Diluent (50:50 ACN:Water).

  • Filtration: Filter the Working Solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate to prevent membrane adsorption artifacts.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the method is scientifically defensible and legally compliant for regulatory submissions, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[1],[5].

Fig 2: Analytical method validation parameters according to ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria

Table 2: ICH Q2(R2) Validation Summary Matrix

Validation ParameterMethodologyAcceptance Criteria
System Suitability 6 replicate injections of the 100 µg/mL Working Solution.%RSD of Area 2.0%; Tailing Factor 1.5; Theoretical Plates 5000[3].
Specificity Inject blank diluent, target analyte, and forced degradation samples (Acid, Base, Peroxide, Heat, UV).No interfering peaks at the retention time of the analyte. PDA Peak Purity Angle < Purity Threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50–150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the response at 100% level[1].
Accuracy (Recovery) Spike known amounts of analyte into a synthetic matrix at 3 levels (80%, 100%, 120%), prepared in triplicate.Mean recovery at each level must be between 98.0% and 102.0%[1].
Method Precision Repeatability: 6 independent sample preparations at 100% concentration analyzed by a single analyst.%RSD of the calculated assay results 2.0%[1].
Robustness Deliberately alter Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5 °C), and Mobile Phase B ratio ( ± 2%).System suitability criteria must still be met under all perturbed conditions[5].
Interpreting the Data (Trustworthiness)

The core of a self-validating protocol lies in Specificity via forced degradation. Because 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one contains a thioether (-SCH₃), it is highly susceptible to oxidation (forming sulfoxides or sulfones). When exposing the sample to 3% H₂O₂ for 24 hours, the method must demonstrate baseline resolution ( Rs​>2.0 ) between the parent peak and the newly formed oxidized degradants. If the PDA detector flags a peak purity failure (indicating co-elution), the gradient must be flattened (e.g., changing the ramp to 7.0 min at 60% B) to increase resolving power[2].

References

  • Understanding the Latest Revisions to USP <621>. Agilent Technologies White Paper. Details allowable method adjustments and modernization of LC methods. Available at:[Link]

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Effective June 2024. Provides guidance on the selection and evaluation of validation tests. Available at: [Link]

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Discusses the specific requirements for robustness and modern analytical considerations. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one Synthesis

Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered during this synthesis, with a primary focus on maximizing product yield and purity.

Introduction

The synthesis of substituted 4H-thiopyran-4-ones is a significant endeavor in medicinal chemistry, as this scaffold is present in various compounds with potential biological activities.[1] The target molecule, 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one, presents a synthetic challenge that often involves multi-step sequences where yield can be compromised by side reactions, incomplete conversions, and purification difficulties. This guide provides a structured, question-and-answer approach to navigate these issues, grounded in established chemical principles and field-proven optimization techniques.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: Consistently Low Yield or Incomplete Reaction

Question: My reaction yield is consistently below 50%, and TLC analysis shows significant unreacted starting material. What are the primary causes and how can I improve the conversion rate?

Answer: Low conversion is a frequent bottleneck and typically points to sub-optimal reaction conditions or inefficient mass transfer between reactants. Let's break down the potential causes and solutions.

  • Inefficient Catalysis: The choice and concentration of the base catalyst are critical, especially in condensation steps like the Claisen-Schmidt reaction, which is a common pathway to chalcone-like intermediates.[2][3]

    • Causality: The base must be strong enough to deprotonate the ketone precursor to form a reactive enolate, but an excessively high concentration can promote side reactions.

    • Solution: Screen a panel of bases and concentrations. While aqueous NaOH or KOH are common, sodium methoxide (NaOMe) in an anhydrous solvent like THF can sometimes offer better results by avoiding competing hydrolysis.[4] A systematic optimization of catalyst loading (e.g., from 0.1 to 1.5 equivalents) is recommended.

  • Poor Reactant Solubility & Mixing (Heterogeneous Systems): If you are using a biphasic system (e.g., an aqueous base with a substrate in an organic solvent), the reaction is limited to the interface between the two layers. This severely restricts the reaction rate.

    • Causality: The reacting anion (e.g., hydroxide or thiolate) resides in the aqueous phase, while the organic substrate is in the organic phase. Without efficient transport between phases, the reaction stalls.

    • Solution: Implement Phase-Transfer Catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can dramatically accelerate the reaction.[5][6] The PTC transports the anion from the aqueous phase into the organic phase, allowing the reaction to proceed homogeneously. This is one of the most effective methods for improving yields in biphasic systems.[7][8]

  • Sub-Optimal Temperature: Many condensation reactions are exothermic, but may still require an initial energy input or benefit from controlled heating to reach completion.

    • Causality: Insufficient temperature leads to slow kinetics, while excessive heat can favor the formation of undesired side products.

    • Solution: Experiment with a temperature gradient. Start at room temperature and gradually increase to 40-60°C, monitoring the reaction progress by TLC.[9]

Issue 2: Significant Side Product Formation

Question: My crude product is a complex mixture with multiple spots on TLC, making purification extremely difficult. What are these likely side products, and how can I suppress their formation?

Answer: The formation of multiple products is typically due to the high reactivity of the intermediates. The most common side reactions in this type of synthesis are:

  • Self-Condensation of the Ketone Precursor: An enolizable ketone can react with itself in an aldol condensation, consuming starting material.[3][9]

    • Mitigation Strategy: This issue can be minimized by the slow, controlled addition of the ketone to the reaction mixture containing the aldehyde and the base. This ensures that the ketone concentration remains low, favoring the reaction with the more electrophilic aldehyde.

  • Michael Addition: The enolate can add to the α,β-unsaturated ketone product (the chalcone intermediate), leading to the formation of a 1,5-dicarbonyl compound.[9]

    • Mitigation Strategy: Use a stoichiometric amount of the aldehyde or a slight excess of the ketone (e.g., 1.1 equivalents) to ensure the aldehyde is consumed. Lowering the reaction temperature after the initial condensation can also reduce the rate of this subsequent addition.

  • Cannizzaro Reaction: If using an aromatic aldehyde without α-hydrogens in the presence of a strong base, it can undergo disproportionation to form a carboxylic acid and an alcohol.[3]

    • Mitigation Strategy: Reduce the base concentration or add the base slowly to the reaction mixture to avoid localized high concentrations. Using a milder base like LiOH·H₂O can also be effective.[10]

Issue 3: Difficulty in Product Isolation and Purification

Question: The crude product is a sticky oil that is difficult to crystallize, and column chromatography results in poor separation and product loss. What are the best practices for isolating this compound?

Answer: Purification challenges are common for heterocyclic compounds which may have moderate polarity and a tendency to streak on silica gel.

  • Thorough Work-up: Ensure all catalytic residues and salts are removed before chromatography. Wash the organic layer with a dilute acid (e.g., 1M HCl) to neutralize the base catalyst, followed by a brine wash to remove water-soluble impurities.

  • Trituration: Before resorting to chromatography, attempt to induce crystallization by trituration. This involves stirring the crude oil with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture).

  • Optimized Column Chromatography:

    • Solvent System: Instead of standard ethyl acetate/hexane, try a solvent system containing a small amount of a more polar solvent like methanol or a chlorinated solvent like dichloromethane to improve separation.

    • Adsorbent: If silica gel gives poor results, consider using a different stationary phase like basic alumina, which can be beneficial for separating moderately basic compounds and preventing degradation of acid-sensitive molecules.[4]

    • Reverse-Phase HPLC: For high-purity samples required for biological testing, preparative reverse-phase HPLC using a water/acetonitrile or water/methanol gradient is a powerful, albeit more expensive, option.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one?

Answer: A common and effective strategy for this class of compounds is a multi-step synthesis that begins with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a sulfur source. This can be conceptualized as a [5C + 1S] annulation.[12][13]

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization / Annulation A 4-Fluoroacetophenone C Chalcone-like Intermediate A->C Base Catalyst (e.g., NaOEt) B Methyl Dithioacetate (or similar precursor) B->C E 2-(4-Fluorophenyl)-6-methylthio- 4H-thiopyran-4-one C->E Intramolecular Cyclization D Sulfur Nucleophile (e.g., Na2S) D->E

Caption: Proposed two-step synthetic workflow.

Q2: How does a Phase-Transfer Catalyst (PTC) work in this synthesis?

Answer: A Phase-Transfer Catalyst acts as a shuttle for anions between an aqueous and an organic phase. In a typical scenario using aqueous NaOH, the hydroxide ion (OH⁻) is insoluble in the organic solvent where your substrate resides. The PTC, usually a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction.

  • Ion Exchange: At the aqueous-organic interface, the PTC exchanges its counter-ion (X⁻) for a hydroxide ion from the aqueous phase, forming an ion pair (Q⁺OH⁻).

  • Phase Transfer: This new ion pair is lipophilic due to the alkyl groups on the Q⁺ cation and can travel into the organic phase.

  • Reaction: In the organic phase, the "naked" and highly reactive hydroxide ion deprotonates the ketone, initiating the condensation.

  • Regeneration: After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.

This process dramatically increases the concentration of the base in the organic phase, thus accelerating the reaction.

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase substrate Substrate (R-H) product Product (R⁻) substrate->product Deprotonation QX_org Q⁺X⁻ product->QX_org Reaction with Electrophile QOH Q⁺OH⁻ QOH->substrate QX_aq Q⁺X⁻ QX_org->QX_aq Returns to Aqueous Phase NaOH Na⁺OH⁻ NaOH->QOH Ion Exchange at Interface NaX Na⁺X⁻ QX_aq->QX_org Enters Organic Phase

Caption: Mechanism of Phase-Transfer Catalysis.

Q3: Which analytical techniques are best for monitoring and characterization?

Answer: A combination of techniques is essential for robust analysis.

TechniquePurposeKey Observations
TLC Reaction MonitoringAppearance of a new, typically more non-polar spot for the product and disappearance of starting material spots.
¹H & ¹³C NMR Structural ConfirmationVerifying the presence of the 4-fluorophenyl group, the methylthio group, and the characteristic shifts for the thiopyranone ring protons and carbons.
Mass Spec (MS) Molecular WeightConfirmation of the exact mass of the product, corresponding to the molecular formula C₁₂H₉FOS₂.
FTIR Functional GroupsIdentification of the key C=O stretch of the ketone (typically ~1640-1660 cm⁻¹) and C-S stretches.

Section 3: Optimized Experimental Protocol (Starting Point)

This protocol outlines a robust starting point for the synthesis, incorporating the principles of phase-transfer catalysis for improved yield.

Protocol: Phase-Transfer Catalysis-Mediated Synthesis

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the chalcone precursor (1.0 eq), an appropriate organic solvent (e.g., toluene or dichloromethane, ~5-10 mL per mmol of substrate), and the sulfur source (e.g., sodium sulfide nonahydrate, Na₂S·9H₂O, 1.2 eq).

  • Catalyst Addition: To the stirred mixture, add a phase-transfer catalyst. Tetrabutylammonium bromide (TBAB) is a reliable choice (5-10 mol%).

  • Reaction Initiation: Add an aqueous solution of a base (e.g., 50% w/v NaOH). The mixture should be stirred vigorously to ensure efficient mixing between the phases.

  • Heating and Monitoring: Gently heat the reaction mixture to 40-50°C. Monitor the progress of the reaction every 30-60 minutes using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and separate the organic layer. Wash the organic layer sequentially with water, 1M HCl, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material using the methods described in the troubleshooting section (trituration or column chromatography) to yield the pure 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one.

References

  • A NEW SYNTHESIS OF 4H-THIOPYRAN-4-THIONES FROM ACETYLENIC β-DIKETONES. (2006). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Synthesis of substituted 4H -thiopyran-4-ones. (n.d.). ResearchGate. [Link]

  • Syntheses of 4H-Thiopyran-4-one 1,1-Dioxides as Precursors to Sulfone-Containing Analogs of Tetracyanoquinodimethane. (n.d.). ACS Publications. [Link]

  • Optimization of the reaction conditions for Claisen-Schmidt condensation. (n.d.). ResearchGate. [Link]

  • Synthesis of 4H-thiopyran-4-ones. (n.d.). ACS Publications. [Link]

  • An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction. (n.d.). ResearchGate. [Link]

  • An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Isolation of Pyranone Derivative and Other Secondary Metabolites from Engelhardia spicata Bark and Immunomodulatory Analysis. (n.d.). ResearchGate. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Research and Therapy. [Link]

  • Phase-transfer catalyst. (n.d.). Wikipedia. [Link]

  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. (n.d.). eGyanKosh. [Link]

  • Phase-Transfer Catalyst (PTC). (2015). Chem-Station. [Link]

  • A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. (n.d.).
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (n.d.). ACS Omega. [Link]

  • New methodology for the preparation of 3-hydroxy-2-pyridinone (3,2-HOPO) chelators and extractants. Part 2. Reactions of alcohols, phenols, and thiols with an electrophilic 3,2-HOPO reagent. (n.d.). Tetrahedron. [Link]

  • Thiopyran – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (2012). Molecules. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

Welcome to the technical support guide for the crystallization of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. As a substituted 4H-thiopyran-4-one, this molecule possesses a unique combination of a heterocyclic core, a fluorophenyl group, and a methylthio substituent, all of which influence its crystallization behavior. Thiopyran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2]

This guide provides in-depth, field-proven insights in a question-and-answer format, explaining not just the "how" but the "why" behind each troubleshooting step to ensure reproducible success in your laboratory.

Section 1: Pre-Crystallization Checklist & FAQs

Success in crystallization begins long before a solution is set to cool. The quality of your starting material and the choice of solvent are the most critical factors. Answering these questions first will prevent many common issues.

Q1: How pure does my starting material need to be?

A: Exceptionally pure. Crystallization is a purification technique, but its effectiveness diminishes significantly with grossly impure starting material.[3] Impurities can interfere with the nucleation and growth of crystals, leading to common problems like oiling out, formation of amorphous solids, or the complete failure of crystallization.[4][5]

  • Expert Insight: We recommend a purity of >95% as determined by NMR and LC-MS before attempting crystallization for single-crystal X-ray diffraction (SCXRD). For basic purification, a purity of >90% may be acceptable, but you should anticipate a lower yield and potentially poorer crystal quality. Impurities can be erroneously incorporated into the crystal lattice, leading to defects.[3]

Q2: What defines a "good" solvent for crystallization?

A: The ideal solvent is one in which your compound has high solubility at an elevated temperature but low solubility at room temperature or below. This differential solubility is the driving force for crystallization upon cooling.

Key Characteristics of an Ideal Solvent System:

  • High Solute Solubility at High Temperature: The compound should dissolve completely near the solvent's boiling point.

  • Low Solute Solubility at Low Temperature: The compound should be poorly soluble at or below room temperature to ensure a good recovery yield.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals.

  • Inertness: The solvent must not react with the compound.

  • Crystal Morphology: The solvent should promote the growth of well-defined, non-needle-like crystals.[6]

Q3: How should I perform a preliminary solvent screen?

A: A systematic solvent screen is crucial and saves a significant amount of material and time. Use small-scale tests to identify promising candidates.

Protocol: Micro-Scale Solvent Screening

  • Place approximately 5-10 mg of your compound into several small test tubes or vials.

  • To each vial, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water) dropwise at room temperature until the solid just dissolves. Note the approximate solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the vial until the solid dissolves. Be sure to use a system that prevents solvent loss, like a condenser or a loosely capped vial.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (~4°C).

  • Observe the outcome. The ideal solvent will have shown poor solubility at room temperature but good solubility upon heating, followed by the formation of crystalline solid upon cooling.

Data Presentation: Solvent Screening Results Table

SolventSolubility (Room Temp)Solubility (Hot)Observations on CoolingSuitability
EthanolSparingly SolubleSolubleCrystalline precipitateGood
HexaneInsolubleInsolubleNo changePoor (Potential anti-solvent)
TolueneSolubleVery SolubleNo precipitatePoor (Too soluble)
AcetoneSolubleVery SolubleOiled outPoor
Ethyl AcetateSparingly SolubleSolubleFine needlesModerate
WaterInsolubleInsolubleNo changePoor (Potential anti-solvent)
Section 2: Troubleshooting Common Crystallization Failures

This section addresses the most frequent issues encountered during the crystallization of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one and provides logical, step-by-step solutions.

Problem 1: No Crystals Form After Cooling

You've allowed your saturated solution to cool, but it remains a clear solution. This is a common problem indicating that the solution is not sufficiently supersaturated.

Causality: The concentration of the dissolved compound has not reached the point of supersaturation necessary to initiate crystal nucleation. This is often caused by using too much solvent during the dissolution step.[7][8]

Troubleshooting Workflow:

G start No Crystals Formed check_cloudy Is the solution cloudy? start->check_cloudy scratch Scratch the inner surface of the flask with a glass rod. check_cloudy->scratch Yes seed Add a seed crystal (if available). check_cloudy->seed No (Clear Solution) concentrate Slowly evaporate excess solvent and allow to cool again. scratch->concentrate seed->concentrate cool_further Cool the solution to a lower temperature (e.g., 0°C or -20°C). concentrate->cool_further reassess Re-evaluate solvent choice. Consider an anti-solvent. cool_further->reassess

Caption: Decision tree for troubleshooting failure of crystal formation.

  • Step 1: Induce Nucleation. Often, a supersaturated solution needs a surface to begin crystal growth.[4]

    • Scratching: Use a glass rod to make a small scratch on the inner surface of the flask at the meniscus. The microscopic sharp edges of the glass can serve as nucleation sites.

    • Seeding: If you have a previous batch of crystals, add one or two tiny crystals to the solution. This provides a perfect template for further crystal growth.

  • Step 2: Increase Concentration. If nucleation techniques fail, the most common reason is the use of too much solvent.[8] Gently warm the solution and evaporate a small amount of the solvent using a stream of nitrogen or by leaving it loosely covered. Do not boil it rapidly, as this can lead to crashing out. Let it cool again.

  • Step 3: Lower the Temperature. If crystals still do not form, try cooling the solution further in an ice-water bath or a freezer.

Problem 2: The Compound "Oils Out"

Instead of forming a solid, your compound separates as a liquid layer or small droplets.

Causality: This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid in that particular solvent system.[7] It is especially common with compounds that have lower melting points or when significant impurities are present, which can cause a melting point depression.[8]

Solutions:

  • Re-dissolve and Dilute: Warm the solution until the oil completely re-dissolves. Add a small amount of additional solvent (10-20% more) to reduce the saturation point.[8]

  • Slow Down Cooling: Allow the solution to cool much more slowly. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice rather than aggregating as a disordered liquid. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.

  • Lower Crystallization Temperature: Choose a solvent with a lower boiling point. This ensures that the solution becomes saturated at a temperature well below the compound's melting point.

Problem 3: Rapid Precipitation (Amorphous Solid or Microcrystals)

The solid "crashes out" of the solution almost immediately upon cooling, forming a fine powder or microcrystalline solid instead of well-defined crystals.

Causality: The solution is becoming supersaturated too quickly, leading to massive, uncontrolled nucleation rather than slow, ordered crystal growth.[7] This rapid formation traps impurities and solvent within the solid.[7]

Solutions:

  • Use More Solvent: The most effective solution is to reheat the mixture, add more solvent to slightly decrease the saturation level, and re-cool slowly. An ideal crystallization should show the first signs of crystal growth after 5-15 minutes of cooling.[7]

  • Insulate the Flask: Do not place the hot flask directly on a cold benchtop. Set it on a cork ring or a few layers of paper towel to slow the rate of heat transfer.[7]

  • Change Crystallization Method: Techniques like vapor diffusion are inherently slower and can produce higher-quality crystals for compounds prone to rapid precipitation.

Section 3: Recommended Crystallization Protocols

If standard cooling crystallization is problematic, these alternative methods offer better control over the rate of supersaturation.

Protocol 1: Slow Evaporation

This is the simplest method and is effective for compounds that are not overly sensitive to air.[9]

  • Prepare a saturated or nearly saturated solution of the compound in a suitable solvent at room temperature.

  • Filter the solution through a small plug of cotton or filter paper into a clean vial to remove any particulate matter.

  • Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.

Protocol 2: Vapor Diffusion

This technique is excellent for small amounts of material and provides fine control over the crystallization process.[10] It involves slowly changing the solvent composition to decrease the compound's solubility.

  • Dissolve your compound (5-25 mg) in a small volume (0.5-1 mL) of a "good" solvent in which it is readily soluble. Place this solution in a small, open vial.

  • In a larger jar or beaker, add a larger volume (5-10 mL) of an "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with the "good" solvent.

  • Place the small vial inside the larger jar, ensuring the liquid levels are such that the vials cannot tip or mix directly.

  • Seal the larger jar tightly. Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystal growth.

G cluster_jar Sealed Outer Jar cluster_vial Inner Vial solution Compound dissolved in 'Good' Solvent (e.g., Toluene) anti_solvent 'Anti-Solvent' Reservoir (e.g., Hexane) vapor_diffusion vapor_diffusion->solution Diffusion

Caption: Setup for a vapor diffusion crystallization experiment.

Section 4: References
  • Chemical crystallization | SPT Labtech. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • Chemistry Crystallization. (n.d.). SATHEE JEE - IIT Kanpur. Retrieved from [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2025, July 2). Zhanghua Dryer. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. Retrieved from [Link]

  • Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes. (2025, December 29). Orbion. Retrieved from [Link]

  • Crystallization Tips. (n.d.). Hampton Research. Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Crystallization Problem Solutions Guide. (n.d.). Scribd. Retrieved from [Link]

  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). Tianming Pharmaceuticals. Retrieved from [Link]

  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. (2009, November 20). Organic Process Research & Development. Retrieved from [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025, April 9). RSC Publishing. Retrieved from [Link]

  • Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. (2024, July 24). Books. Retrieved from [Link]

  • Synthesis of Benzothiopyran Derivatives. (n.d.). IJRAR. Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction conditions for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

Target Compound: 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one Welcome to the Application Scientist Support Portal. Synthesizing highly functionalized thiopyranone scaffolds requires precise control over nucleophili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

Welcome to the Application Scientist Support Portal. Synthesizing highly functionalized thiopyranone scaffolds requires precise control over nucleophilic addition, cyclization trajectories, and leaving group dynamics. Domino reactions and stepwise Michael additions provide efficient routes to these complex heterocycles, but they are highly sensitive to base selection, solvent polarity, and temperature[1].

This guide provides field-proven methodologies, mechanistic insights, and a self-validating troubleshooting framework to ensure high-yield, reproducible synthesis of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one.

Mechanistic Pathway & Workflow

The synthesis proceeds via a robust two-stage process. First, 1-(4-fluorophenyl)butane-1,3-dione is converted into a ketene dithioacetal intermediate using carbon disulfide (CS₂) and methyl iodide (MeI) under strictly basic conditions. Second, this intermediate undergoes a base-promoted cyclization with a sulfur source. The conversion of β-thioxo intermediates to β-(methylthio)enones is a proven strategy to enhance both stability and selective reactivity during the final cyclization[2].

Mechanism A 1-(4-Fluorophenyl)butane-1,3-dione B CS2 + 2 MeI Base (t-BuOK) A->B C 1-(4-Fluorophenyl)-5,5-bis(methylthio) pent-4-ene-1,3-dione B->C Ketene dithioacetal formation D NaSH / EtOH Reflux C->D E Thiolate Intermediate (Michael Addition) D->E Nucleophilic displacement of -SMe F Cyclization & Elimination (- MeSH, - H2O) E->F G 2-(4-Fluorophenyl)-6-methylthio- 4H-thiopyran-4-one F->G Intramolecular condensation

Caption: Mechanistic pathway for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one synthesis.

Quantitative Data: Cyclization Optimization

The choice of sulfur source and solvent dictates the chemoselectivity of the cyclization. Poor conditions lead to O-cyclization (forming the pyran-4-one analog) rather than the desired S-cyclization. Base-promoted cyclization of active methylene derivatives with dithioesters is highly dependent on these parameters to prevent side reactions[3].

EntrySulfur SourceSolventTemp (°C)Time (h)Yield (%)S/O Cyclization Ratio
1H₂S (gas)EtOH7812453:1
2Na₂SDMF1008524:1
3 NaSH EtOH 78 6 88 >20:1
4NaSHTHF65126110:1
5Lawesson'sToluene1102435N/A (Complex)

Table 1: Optimization of sulfur source and solvent for the final cyclization step. NaSH in refluxing ethanol provides the optimal balance of nucleophilicity and solubility.

Self-Validating Experimental Protocol

Phase 1: Synthesis of the Ketene Dithioacetal Intermediate

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-(4-fluorophenyl)butane-1,3-dione (10.0 mmol) in anhydrous THF (50 mL).

  • Base Addition: Cool the solution to 0 °C. Add potassium tert-butoxide (t-BuOK, 22.0 mmol) portion-wise.

    • Causality: t-BuOK ensures complete enolization without acting as a competing nucleophile. Using weaker bases (like K₂CO₃) results in incomplete deprotonation, while nucleophilic bases (like NaOH) risk retro-Claisen cleavage of the diketone.

  • CS₂ Addition: Add carbon disulfide (12.0 mmol) dropwise over 15 minutes. Stir at 0 °C for 1 hour. A distinct color change to deep yellow/orange validates the formation of the enolate-dithiocarboxylate.

  • Methylation: Add methyl iodide (22.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate. Verify the intermediate via LC-MS (target mass corresponding to the bis-methylthio enone) before proceeding.

Phase 2: Cyclization to the Target Thiopyran-4-one

  • Preparation: Dissolve the purified intermediate (5.0 mmol) in absolute ethanol (30 mL).

  • Sulfur Addition: Add sodium hydrosulfide hydrate (NaSH·xH₂O, 6.0 mmol).

    • Causality: NaSH acts as a soft nucleophile, selectively attacking the β-carbon to displace one methylthio group via a Michael addition-elimination sequence.

  • Cyclization: Heat the mixture to reflux (78 °C) for 6 hours. Monitor via TLC until the intermediate is fully consumed.

  • Isolation: Cool to room temperature. The product acts as its own validation step by precipitating directly from the ethanol as it cools. Filter the precipitate, wash with cold ethanol, and dry under high vacuum.

Troubleshooting & FAQs

Troubleshooting Issue Low Yield or Impure Product Check1 Is the intermediate fully consumed? Issue->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Check LC-MS for Pyran-4-one (O-cyclization) Yes1->Check2 Fix1 Increase NaSH equivalents or reaction time No1->Fix1 HighPyran High Pyran-4-one Check2->HighPyran LowPyran Oligomers / Tars Check2->LowPyran Fix2 Ensure anhydrous conditions prior to NaSH addition HighPyran->Fix2 Fix3 Lower reaction temperature; Check for oxidative coupling LowPyran->Fix3

Caption: Troubleshooting logic tree for resolving low yields and side-product formation.

Q1: Why am I seeing a significant amount of the pyran-4-one (oxygen-cyclized) side product? A1: This is governed by Hard-Soft Acid-Base (HSAB) theory. Oxygen is a "harder" nucleophile compared to sulfur. If water is present in the solvent, it can hydrolyze the methylthio group, leading to O-cyclization. Ensure absolute ethanol is used and protect the reaction from atmospheric moisture. Using NaSH instead of Na₂S reduces the alkalinity of the medium, suppressing the hard enolate oxygen's nucleophilicity.

Q2: How does the 4-fluoro substitution on the phenyl ring affect the reaction kinetics? A2: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the adjacent carbonyl. While this accelerates the initial condensation, it also makes the intermediate more susceptible to retro-Claisen-type cleavage if the base is too strong or if hydroxide impurities are present. This is why we mandate t-BuOK over NaOH or KOH during Phase 1.

Q3: The reaction stalls, and the intermediate is not fully consumed. Should I increase the temperature? A3: Do not increase the temperature beyond 80 °C, as this promotes oligomerization and oxidative coupling of the thiolates. Instead, check the quality of your NaSH. NaSH is highly hygroscopic and degrades over time, losing its nucleophilic titer. Use a fresh bottle or slightly increase the equivalents (up to 1.5 eq).

References
  • Synthesis of γ-Thiapyrones by Diels–Alder/Retro-Diels–Alder Reaction of α-Pyrones with 5-H-1,2,3-Thiadiazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Base-Promoted Reaction of 4-Chloro-3-vinyl Coumarins, Phenacylpyridinium Bromides, and Elemental Sulfur: A Designed Approach to Thiopyrano[4,3-c]chromen-5(1H)-ones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

Welcome to the Formulation Troubleshooting & Technical Support Center. As drug development professionals, you are likely aware that over 40% of novel chemical entities exhibit poor water solubility, which severely limits...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting & Technical Support Center. As drug development professionals, you are likely aware that over 40% of novel chemical entities exhibit poor water solubility, which severely limits their bioavailability and therapeutic efficacy[1].

The compound 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one presents a specific formulation challenge. It is characterized by a highly lipophilic thiopyranone core, a fluorinated phenyl ring, and a methylthio substituent. Crucially, it lacks ionizable functional groups (such as basic amines or acidic carboxylates) at physiological pH. Consequently, conventional pH adjustment or salt formation strategies will fail[2]. To overcome its poor aqueous solubility, we must rely on techniques that manipulate the solvent environment or alter the physical state of the active pharmaceutical ingredient (API).

Below, you will find a diagnostic workflow, step-by-step self-validating protocols, and a targeted FAQ section to guide your formulation development.

Section 1: Diagnostic Workflow & Strategy Selection

Before initiating wet-lab experiments, it is critical to align the solubilization strategy with the compound's physicochemical barriers. Because the molecule is non-ionizable and highly crystalline, we prioritize Cyclodextrin Complexation, Co-solvency, and Amorphous Solid Dispersions (ASD)[3].

FormulationWorkflow A API: 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one (Highly Lipophilic, Non-ionizable) B Solubility < 10 µg/mL in Aqueous Media Salt Formation / pH Adjustment Unviable A->B C Select Solubilization Strategy B->C D Strategy 1: Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) C->D E Strategy 2: Co-Solvent Systems (PEG-400 / Ethanol / Water) C->E F Strategy 3: Amorphous Solid Dispersion (Polymer Matrix via Solvent Evaporation) C->F

Decision tree for selecting solubilization strategies for non-ionizable, highly lipophilic APIs.

Section 2: Troubleshooting Guides & Step-by-Step Protocols
Guide A: Cyclodextrin Inclusion Complexation

Causality: Cyclodextrins (CDs) possess a hydrophobic internal cavity and a hydrophilic exterior. The fluorophenyl and methylthio groups of the API can partition into this cavity, displacing high-enthalpy water molecules and forming a water-soluble inclusion complex[4][5]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended due to its high aqueous solubility (>50 g/100 mL) and low toxicity profile[4].

Self-Validating Protocol (Kneading Method):

  • Molar Ratio Calculation: Weigh the API and HP-β-CD at a 1:1 and 1:2 molar ratio.

  • Wetting: Place the HP-β-CD in a mortar and add a minimal amount of a 50:50 (v/v) ethanol/water mixture to form a homogeneous paste.

  • Incorporation: Gradually add the API to the paste while continuously kneading for 45-60 minutes. The mechanical energy facilitates the host-guest interaction.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours to remove all residual solvents.

  • Pulverization: Grind the dried mass and pass it through a 60-mesh sieve.

  • Validation Step: Perform Differential Scanning Calorimetry (DSC). The disappearance of the API's sharp melting endotherm validates successful inclusion and amorphization within the CD cavity. Quantify the solubility enhancement via HPLC by dissolving the complex in simulated gastric fluid (SGF)[5].

Guide B: Co-Solvent Systems

Causality: Co-solvents like Polyethylene Glycol 400 (PEG-400) and ethanol reduce the hydrogen bond density of the aqueous system, lowering the dielectric constant and creating a less polar environment that thermodynamically favors the dissolution of the lipophilic thiopyranone[3][6].

Self-Validating Protocol (Stepwise Addition):

  • Primary Solubilization: Dissolve 10 mg of the API in 1.5 mL of absolute ethanol (EtOH) in a glass vial. Vortex until completely clear.

  • Viscosity Adjustment: Add 2.5 mL of PEG-400 to the solution. Stir at 300 rpm for 15 minutes.

  • Aqueous Titration: Slowly titrate 6.0 mL of purified water (or buffered media) into the mixture dropwise under continuous stirring.

  • Equilibration: Allow the system to equilibrate at 25°C for 48 hours on a rotary shaker.

  • Validation Step: Centrifuge the sample at 10,000 rpm for 15 minutes to separate any micro-precipitates. Analyze the supernatant via UV-Vis or HPLC to confirm the final dissolved concentration. A successful system will maintain optical clarity without nucleation[6].

Guide C: Amorphous Solid Dispersions (ASD)

Causality: Converting the crystalline API into an amorphous state removes the lattice energy barrier to dissolution. Dispersing the drug within a hydrophilic polymer matrix (e.g., PVP or HPMCAS) prevents recrystallization by immobilizing the drug molecules and providing steric stabilization[2][7].

Self-Validating Protocol (Solvent Evaporation):

  • Co-dissolution: Dissolve the API and HPMCAS (1:3 w/w ratio) in a common volatile solvent (e.g., Dichloromethane/Methanol 1:1 v/v) to ensure molecular-level mixing.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C to kinetically trap the drug in the amorphous state.

  • Secondary Drying: Place the resulting film in a vacuum desiccator for 24 hours to remove trace solvents.

  • Validation Step: Conduct Powder X-Ray Diffraction (PXRD). A characteristic "halo" pattern with no sharp Bragg peaks confirms the successful generation of an amorphous solid dispersion. Conduct non-sink dissolution testing to verify the generation and maintenance of supersaturation[8].

Section 3: Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on the application of these techniques to highly lipophilic, non-ionizable heterocyclic compounds.

Solubilization TechniquePrimary Excipients / ReagentsMechanism of ActionExpected Solubility Enhancement FactorValidation Metric
Cyclodextrin Complexation HP-β-CD, SBE-β-CDHydrophobic encapsulation, displacement of cavity water[4]10x – 50xDSC (loss of melting peak), Phase Solubility Diagram
Co-Solvency PEG-400, Ethanol, Propylene GlycolDisruption of aqueous hydrogen bonding, polarity reduction[6]5x – 20xHPLC quantification of supernatant after 48h equilibration
Amorphous Solid Dispersion HPMCAS, PVP, SoluplusElimination of crystal lattice energy, polymer stabilization[7]50x – 100x (Supersaturation)PXRD (amorphous halo), Non-sink dissolution profiles
Section 4: Frequently Asked Questions (FAQs)

Q: I prepared an HP-β-CD complex, but upon dilution in aqueous media, the API rapidly precipitates. Why is this happening? A: This is a classic thermodynamic issue. Inclusion complexation is an equilibrium process defined by the association constant ( Ka​ ). When you dilute the system, the concentration of free cyclodextrin drops. If it falls below the threshold required to maintain the complex, the equilibrium shifts, releasing the highly lipophilic 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one, which immediately nucleates and precipitates. Troubleshooting: To prevent this, incorporate a small amount of a water-soluble polymer (e.g., 0.1% HPMC) into your aqueous media. This acts as a precipitation inhibitor, maintaining a supersaturated state long enough for absorption to occur[4][5].

Q: When formulating my Co-Solvent system, I notice phase separation after 24 hours. How do I stabilize the mixture? A: Phase separation in co-solvent systems often occurs if the dielectric constant of the final mixture is still too high for the lipophilic payload, or if temperature fluctuations induce supersaturation. Troubleshooting: First, ensure your formulation is kept at a constant temperature. Second, consider a ternary system. Adding a non-ionic surfactant like Polysorbate 80 (Tween 80) at 1-2% (v/v) can synergize with the co-solvents (ethanol/PEG-400) to form micelles that trap the drug, preventing macroscopic phase separation[3][6].

Q: My Amorphous Solid Dispersion (ASD) showed an amorphous halo on day 1, but after 1 month of storage, PXRD shows crystalline peaks. How can I improve stability? A: The API is undergoing solid-state recrystallization due to high molecular mobility within the polymer matrix. This usually happens if the storage temperature is too close to the glass transition temperature ( Tg​ ) of the ASD, or if moisture (which acts as a plasticizer) has been absorbed. Troubleshooting: Switch to a polymer with a higher Tg​ (like HPMCAS instead of PVP) to reduce molecular mobility. Additionally, ensure the ASD is stored in tightly sealed containers with desiccants to prevent moisture-induced plasticization[2][7].

Section 5: References
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 1

  • REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES IN PHARMACEUTICAL FORMULATIONS. World Journal of Pharmaceutical Science and Research. 2

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Current Science Research and Review. 8

  • A Review on Solubility Enhancement Techniques. Journal of Propulsion Technology. 7

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. National Center for Biotechnology Information (PMC). 4

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. 3

  • Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends. Journal of Drug Delivery and Therapeutics. 5

  • Comparison of Enhanced Solubility Profile Analysis of Thermodynamic Parameters and Pharmacokinetic Profile Related to Tamoxifen Citrate Solubilisation. Juniper Publishers.6

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one Stability in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one . While this scaffold is a highly valuable building block and bioactive core, its dual thioether moieties and conjugated ketone make it uniquely susceptible to solvent-mediated degradation—particularly in Dimethyl Sulfoxide (DMSO).

This document provides field-proven insights into the causality of these degradation pathways, backed by self-validating experimental protocols to ensure the integrity of your assays.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my compound show multiple new peaks on LC-MS (e.g., +16 Da, +32 Da) after storage in DMSO? Root Cause: DMSO is not an entirely inert solvent; it can facilitate autoxidation in the presence of dissolved oxygen and light, acting as a mild oxidant . The sulfur atoms in both the methylthio group and the thiopyran ring of your compound are highly nucleophilic. Over time, these thioethers undergo S-oxidation to form sulfoxides (+16 Da mass shift) and, upon over-oxidation, sulfones (+32 Da mass shift). Solution: Always use anhydrous, argon-purged DMSO. Never leave stock solutions at room temperature or exposed to ambient light for prolonged periods.

Q2: I observe a major degradation product with a mass shift of +34 Da. What is the mechanistic basis for this? Root Cause: This is a well-documented, two-step degradation cascade specific to 4H-thiopyran-4-ones. First, the ring sulfur is oxidized to a sulfoxide (1-oxide) (+16 Da). This newly formed S=O group is strongly electron-withdrawing, which drastically increases the electrophilicity of the conjugated C4-carbonyl carbon. Because DMSO is highly hygroscopic, it rapidly absorbs atmospheric moisture. This water nucleophilically attacks the activated C4-carbonyl, forming a stable gem-diol (+18 Da). The total mass shift from the parent compound is therefore +34 Da. Recent literature confirms that tetrahydro-4H-thiopyran-4-one 1-oxides readily degrade into gem-diols upon exposure to moisture in solution . Solution: Moisture exclusion is just as critical as oxygen exclusion. Use septum-sealed vials and store aliquots over indicating desiccants.

Q3: Is it safe to freeze-thaw my DMSO stock solutions to save material? Root Cause: No. Freeze-thaw cycles in DMSO are highly destructive to this specific compound. DMSO has a relatively high freezing point (~19°C). As it freezes, it creates concentration gradients, locally precipitating the compound and exposing it to concentrated pockets of dissolved oxygen and water. Furthermore, opening a cold vial introduces rapid condensation (moisture ingress), accelerating the gem-diol formation described in Q2. Solution: Prepare single-use aliquots immediately upon dissolution.

Part 2: Mechanistic Pathways & Quantitative Data

To effectively troubleshoot, you must understand the quantitative mass shifts associated with each degradation pathway.

DegradationPathway A 2-(4-Fluorophenyl)-6-methylthio- 4H-thiopyran-4-one B S-Oxidation (DMSO / O2) A->B Oxidation C Sulfoxide Intermediate (+16 Da) B->C D Moisture Ingress (Hygroscopic DMSO) C->D Electrophilic C4 E Gem-Diol Degradant (+34 Da Total) D->E Hydration

S-Oxidation and subsequent gem-diol hydration pathway in DMSO.

Table 1: Quantitative Degradation Mass Shifts (LC-MS ESI+)
Chemical SpeciesNominal Mass [M+H]+Mass ShiftMechanistic Causality
Intact Compound m/z 253.0N/ABaseline parent molecule.
Sulfoxide m/z 269.0+16 DaS-Oxidation of the ring or methylthio sulfur.
Sulfone m/z 285.0+32 DaOver-oxidation of the thioether moieties.
Gem-Diol m/z 287.0+34 DaS-Oxidation (+16) followed by C4-hydration (+18).
Table 2: Recommended Storage Conditions vs. Half-Life
Solvent QualityStorage TemperatureEstimated Stability (>95% Intact)
Standard DMSO (Ambient Air)25°C (Room Temp)< 24 hours
Standard DMSO (Ambient Air)4°C3 - 5 days
Anhydrous DMSO (Argon Purged)-20°C1 - 2 months
Anhydrous DMSO (Argon Purged)-80°C> 6 months

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not assume your stock solution is stable. Implement the following self-validating workflows to guarantee compound integrity.

Protocol 1: Preparation of Ultra-Dry, Oxygen-Free DMSO Stock Solutions

This protocol eliminates the two primary degradation catalysts: dissolved oxygen and trace moisture.

  • Solvent Preparation: Procure commercially available anhydrous DMSO (H2O < 50 ppm). Before use, sparge the solvent with ultra-high purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Inert Dissolution: Weigh the solid 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one inside a glove box or under a continuous dry nitrogen stream. Add the purged DMSO to reach your target concentration (e.g., 10 mM).

  • Aliquoting: Dispense the solution into single-use amber glass vials (e.g., 50 µL per vial) to prevent photochemical degradation and eliminate the need for freeze-thaw cycles.

  • Flash Freezing: Submerge the bottom of the sealed vials in liquid nitrogen for 10 seconds. Flash freezing prevents the formation of concentration gradients that occur during slow freezing.

  • Storage: Store the frozen aliquots at -80°C inside a secondary sealed container filled with indicating silica gel desiccant.

Protocol S1 1. Weigh Compound (Inert Atmosphere) S2 2. Dissolve in Anhydrous DMSO (Argon Purged) S1->S2 S3 3. Aliquot into Amber Vials (Single-Use Volumes) S2->S3 S4 4. Flash Freeze (Liquid Nitrogen) S3->S4 S5 5. Store at -80°C (Over Desiccant) S4->S5

Step-by-step workflow for preparing and storing stable DMSO stock solutions.

Protocol 2: LC-MS Stability Validation Workflow

Before initiating any critical biological or biochemical assay, validate the integrity of the stock solution.

  • Baseline Establishment: Immediately after preparing the stock solution (Protocol 1), dilute a 2 µL aliquot into 98 µL of LC-MS grade Acetonitrile (ACN) to quench further DMSO-mediated reactions. Inject immediately to establish the baseline Extracted Ion Chromatogram (EIC) for m/z 253.0.

  • Pre-Assay Validation: Thaw a single-use aliquot at room temperature just before your assay. Dilute 2 µL into 98 µL ACN.

  • Data Analysis: Monitor the UV absorbance at 254 nm and the EICs for m/z 253.0 (Intact), m/z 269.0 (Sulfoxide), and m/z 287.0 (Gem-diol).

  • Go/No-Go Decision: Calculate the relative peak area. If the combined abundance of the degradation peaks (m/z 269.0 and 287.0) exceeds 2% of the total integrated area, discard the aliquot and prepare a fresh stock.

References

  • Bhat, M. et al. "I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis", RSC Advances, 2024, 14, 5136-5159. URL:[Link]

  • Yu, S.-W. et al. "New Sulfenate Sources for Double Pallado-Catalyzed Cross-Coupling Reaction: Application in Symmetrical Biarylsulfoxide Synthesis, and Evidence of TADF Properties", Molecules, 2024, 29(19), 4809. URL:[Link]

Optimization

Technical Support Center: Photostability &amp; Handling of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

Welcome to the Technical Support Center. This resource is engineered for researchers, analytical chemists, and drug development professionals working with 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, analytical chemists, and drug development professionals working with 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one .

Due to its highly conjugated heterocyclic core and electron-rich thioether moiety, this compound is exceptionally susceptible to UV-induced degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your compound during synthesis, storage, and biological assays.

I. Mechanistic Understanding (FAQ)

Q1: Why does 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one degrade so rapidly under standard laboratory lighting?

A: The degradation is driven by the molecule's specific electronic architecture. The 4H-thiopyran-4-one core is a cross-conjugated α,β -unsaturated system. The carbonyl (C=O) and endocyclic sulfur act as strong chromophores, absorbing heavily in the UVA and UVB regions [1].

Upon photon absorption, the molecule is excited to a singlet state, followed by rapid intersystem crossing to a long-lived triplet state. This triplet state initiates two primary degradation cascades:

  • Type II Photooxidation: The triplet state transfers energy to ground-state oxygen ( 3O2​ ), generating highly reactive singlet oxygen ( 1O2​ ). The exocyclic methylthio group (-SCH₃) is highly nucleophilic and is rapidly attacked by singlet oxygen, oxidizing into sulfoxides and eventually sulfones [2].

  • Photodimerization: At higher concentrations, the excited conjugated double bonds undergo [2+2] cycloaddition with ground-state molecules, yielding cyclobutane-linked dimers [1].

Mechanism A 2-(4-Fluorophenyl)-6-methylthio- 4H-thiopyran-4-one B UV Absorption (C=O & C=S chromophores) A->B C Excited Triplet State (T1) B->C Intersystem Crossing D Type II Photooxidation (Singlet Oxygen) C->D + O2 E [2+2] Photodimerization C->E High Concentration F Sulfoxide / Sulfone Derivatives D->F G Cyclobutane-linked Dimers E->G

Photodegradation pathways of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one.

Q2: How does solvent selection impact the rate of UV degradation?

A: Solvents dictate the availability of dissolved oxygen and the potential for secondary radical reactions. Halogenated solvents (e.g., chloroform) undergo homolytic cleavage under UV light, generating free radicals that accelerate C-S bond cleavage [3]. Ethers (e.g., THF) form trace peroxides over time, which directly oxidize the thioether even in the absence of light.

Table 1: Solvent Compatibility and Photo-Oxidation Kinetics

Solvent SystemDissolved O₂ (mg/L at 25°C)Relative Photo-Oxidation RateRecommended Use Case
Chloroform (CHCl₃)~559.8x (High)Avoid ; generates radicals under UV
Tetrahydrofuran (THF)~407.5x (High)Avoid ; peroxide-mediated oxidation
Methanol (MeOH)~303.2x (Moderate)Acceptable for short-term analytical prep
Toluene~151.2x (Low)Preferred for synthetic extractions
Dimethyl Sulfoxide (DMSO)~101.0x (Baseline)Ideal for long-term degassed stock solutions

II. Troubleshooting Guide & Experimental Protocols

Q3: I am detecting multiple peaks in my HPLC chromatogram after leaving my stock solution on the bench. How do I troubleshoot and prevent this?

A: The appearance of new peaks with shorter retention times (more polar) usually indicates sulfoxide formation, while longer retention times often point to non-polar dimers. To resolve this, you must implement a strict handling workflow that eliminates both UV exposure and dissolved oxygen.

Troubleshooting Q Detect Degradation (HPLC/UV-Vis) Cond1 Is it Photooxidation? (Polar Sulfoxide peaks) Q->Cond1 Cond2 Is it Photodimerization? (High MW Dimers) Q->Cond2 Act1 Implement Degassing & Argon Purge Cond1->Act1 Yes Act2 Reduce Concentration & Use Amber Glass Cond2->Act2 Yes Val Re-run Assay (Self-Validated) Act1->Val Act2->Val

Troubleshooting logic for identifying and resolving thiopyran-4-one degradation.

Protocol 1: Freeze-Pump-Thaw Degassing & Shielding

Causality: Standard sonication only removes ~75% of dissolved oxygen. The Freeze-Pump-Thaw method removes >99.9%, starving the Type II photooxidation pathway of the oxygen required to form singlet oxygen.

  • Preparation: Dissolve 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one in anhydrous, HPLC-grade DMSO inside an actinic (amber) Schlenk flask. Amber glass filters out wavelengths < 500 nm, preventing the initial singlet excitation.

  • Freezing: Submerge the flask in a liquid nitrogen bath until the DMSO is completely frozen solid.

  • Pumping: Open the flask to a high-vacuum line (approx. 10−3 Torr) for 5 minutes to evacuate the headspace.

  • Thawing: Close the vacuum valve and allow the solution to thaw in a room-temperature water bath. You will observe bubbles of trapped oxygen escaping the liquid lattice.

  • Cycling: Repeat steps 2-4 three times.

  • Backfilling: On the final thaw, backfill the flask with ultra-high purity Argon. Store at -20°C in the dark.

III. Analytical Validation

Q4: How can I verify that my compound hasn't degraded before running an expensive biological assay?

A: You must utilize an analytical method that can distinguish between the parent compound and its oxidized derivatives. Because the methylthio group's sulfur lone pairs conjugate with the thiopyran ring, oxidation to a sulfoxide disrupts this conjugation, resulting in a measurable hypsochromic (blue) shift in the UV spectrum.

Protocol 2: Self-Validating HPLC/UV-Vis Integrity Check

Causality: By utilizing a diode-array detector (DAD), you can simultaneously monitor purity via retention time and structural integrity via UV absorption maxima.

  • Mobile Phase Setup: Prepare a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid to suppress ionization of the enone system).

  • Sampling: Withdraw a 10 µL aliquot of your stock solution using a gas-tight syringe to avoid introducing ambient air. Dilute in the mobile phase.

  • Detection: Monitor at 254 nm (general aromatic absorption) and 340 nm (specific to the conjugated thiopyran-4-one system).

  • Self-Validation Step (The Control):

    • Test Sample: Your properly stored stock solution.

    • Positive Control: Take a separate 10 µL aliquot, spike it with 1 equivalent of hydrogen peroxide ( H2​O2​ ), and expose it to a UV lamp (365 nm) for 10 minutes.

  • Data Interpretation: The test sample should show a single peak at the expected retention time with a λmax​ near 340 nm. The positive control will validate your method by showing a new, more polar peak (the sulfoxide) with a λmax​ shifted to ~310 nm. If your test sample matches the positive control, degradation has occurred.

References

  • Title: Photolysis of 2,6-diphenyl-4H-pyran-4-thione and 2,6-diphenyl-4H-thiopyran-4-thione Source: Tetrahedron URL: [Link]

  • Title: Novel preparation and photochromic properties of 2,4,4,6-tetraaryl-4H-thiopyrans Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Photosensitivity Reactions Induced by Photochemical Degradation of Drugs Source: National Institutes of Health (NIH) - PMC URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one vs. Alternative Thiopyran Derivatives

Executive Summary The rational design of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the thiopyran-4-one core has emerged as a highly versatile bioisostere for tetrahydropyran and piper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the thiopyran-4-one core has emerged as a highly versatile bioisostere for tetrahydropyran and piperidine rings[1]. This guide provides an in-depth comparative analysis of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one against other prominent thiopyran and pyran derivatives. By evaluating structural causality, metabolic stability, and target affinity, this document equips drug development professionals with the data necessary to leverage this specific scaffold in kinase inhibition and anti-infective prodrug strategies.

Structural & Mechanistic Profiling

The Bioisosteric Advantage of the Thiopyran Scaffold

Replacing the oxygen atom of a pyran-4-one with a sulfur atom yields a thiopyran-4-one, fundamentally altering the molecule's physicochemical profile. Sulfur's larger van der Waals radius and distinct electronic properties enhance lipophilicity (LogP), which often translates to improved membrane permeability[1]. Furthermore, unlike the basic nitrogen in piperidin-4-ones, the sulfur atom is not readily ionizable at physiological pH, preventing unwanted off-target interactions driven by charge[1].

In kinase inhibitor design, thiopyran-4-ones have demonstrated comparable or superior DNA-PK inhibitory activity relative to their pyran-4-one counterparts, suggesting that the ATP-binding domains of these kinases can accommodate the larger sulfur heteroatom while maintaining critical hydrogen-bonding interactions at the carbonyl site[2].

Functional Group Causality: Fluorine and Methylthio Substitutions

The specific substitution pattern of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one is highly purposeful:

  • 4-Fluorophenyl Group: The introduction of a fluorine atom at the para position of the phenyl ring is a classic metabolic block. It prevents rapid cytochrome P450-mediated oxidation at this metabolically vulnerable site, thereby increasing the compound's half-life. Additionally, the highly electronegative fluorine can participate in multipolar interactions within target binding pockets.

  • 6-Methylthio Group: The methylthio (-SCH₃) moiety serves a dual purpose. First, it acts as a lipophilic electron-donating group that modulates the electron density of the central thiopyran ring. Second, it provides a programmable redox handle. As demonstrated in anti-kinetoplastid research, thioethers can be selectively oxidized to sulfoxides or sulfones in vivo, temporarily masking Michael acceptor sites to reduce mammalian cytotoxicity while acting as a targeted prodrug against parasites[3].

G A Thiopyran-4-one Core (Lipophilic Scaffold) D Enhanced Target Affinity (Kinases / Enzymes) A->D Bioisosteric Replacement B 4-Fluorophenyl Group (Metabolic Block) B->D Halogen Bonding C 6-Methylthio Group (Redox Modulator) E Prodrug Potential (S-Oxidation) C->E CYP-mediated Oxidation E->D Active Metabolite Release

Caption: Structural logic and functional group causality of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one.

Comparative Performance Data

To objectively assess the utility of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one, we must benchmark it against structural analogs. The table below synthesizes quantitative data trends observed across literature for these scaffold classes[1][2][3].

Compound Class / ScaffoldRepresentative AnalogCLogPMetabolic Stability (T½ in HLM)Primary Biological UtilityKey Limitation
Fluorinated Methylthio-Thiopyran-4-one 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one~3.8High (>60 min)Kinase Inhibition, ProdrugsHigh lipophilicity may require formulation optimization.
Diaryl-Tetrahydro-Thiopyran-4-one 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one~4.2Moderate (~40 min)Anti-kinetoplastid (Trypanosoma)[3]Prone to rapid β-elimination if unmasked[3].
Pyran-4-one (Oxygen Bioisostere) 6-Arylpyran-4-one~2.1Low/Moderate (~30 min)DNA-PK / ATM Kinase Inhibitors[2]Lower membrane permeability compared to thiopyrans.
Piperidin-4-one (Nitrogen Bioisostere) N-Boc-piperidin-4-one~2.5High (Boc-protected)[1]Central Nervous System (CNS) targetsBoc group is metabolically labile in vivo[1].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include critical checkpoints and internal controls to guarantee reproducibility.

Protocol A: Domino Synthesis of Substituted 4H-Thiopyran-4-ones

Domino reactions involving Michael addition provide a highly atom-economical route to functionalized thiopyran-4-ones[4].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 mmol of β-oxodithioester and 1.0 mmol of 4-fluorobenzaldehyde in 10 mL of anhydrous ethanol[4].

  • Catalytic Initiation: Add 1.0 mmol of an active methylene compound (e.g., malononitrile) followed by 0.1 equivalents of piperidine. Causality: Piperidine acts as a crucial base to deprotonate the active methylene, driving the initial Knoevenagel condensation[4].

  • Reaction Monitoring (Internal Checkpoint): Stir the mixture at room temperature. Extract 10 µL aliquots every 30 minutes for Thin-Layer Chromatography (TLC) analysis (Hexane:EtOAc 3:1). The reaction is deemed complete only when the UV-active aldehyde spot is entirely consumed, ensuring maximum conversion before workup.

  • Isolation: Filter the resulting precipitate. Wash the filter cake with ice-cold ethanol (3 x 5 mL) to remove unreacted starting materials and piperidine residues[4].

  • Validation: Confirm the structure via ¹H NMR and LC-MS. The presence of a distinct singlet integrating to 3 protons around δ 2.5 ppm will confirm the integrity of the methylthio group.

G N1 Inactive Sulfide Prodrug (Thiopyran-4-one) N2 Host/Parasite S-Oxidation (CYP450 / Peroxidases) N1->N2 N3 Active Intermediate (S-Oxide / Sulfone) N2->N3 ROS Generation N4 Spontaneous syn-Elimination N3->N4 N5 Michael Acceptor Generation (Diarylideneacetone) N4->N5 Unmasking N6 Target Covalent Binding (Parasite Death) N5->N6 Trypanothione Depletion

Caption: Self-validating redox cascade mechanism for thiopyran-4-one prodrug activation.

Protocol B: In Vitro Kinase Inhibition Assay (DNA-PK)

Thiopyran-4-ones are potent alternatives to pyran-4-ones for inhibiting Phosphatidylinositol 3-Kinase Related Kinases (PIKKs)[2].

Step-by-Step Methodology:

  • Assay Setup: Utilize a luminescent ATP detection assay format. In a 384-well microplate, prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM EGTA.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one starting at 10 µM.

  • Control Implementation (Self-Validation):

    • Positive Control: Include a known DNA-PK inhibitor (e.g., NU7441) to validate the assay's dynamic range and sensitivity.

    • Negative Control: DMSO vehicle only (0.1% final concentration) to establish baseline kinase activity.

  • Enzyme Reaction: Add purified DNA-PK enzyme and a synthetic peptide substrate. Causality: The enzyme requires double-stranded DNA for activation; ensure 10 µg/mL of sheared calf thymus DNA is included in the buffer.

  • Initiation and Readout: Initiate the reaction by adding 10 µM ATP. Incubate for 60 minutes at 30°C. Add the luminescent kinase reagent to halt the reaction and measure residual ATP.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression. A rightward shift in the IC₅₀ curve compared to the pyran-4-one analog indicates the impact of the sulfur bioisosteric replacement on ATP-competitive binding[2].

G W1 Step 1: Synthesis (Domino Michael Add.) W2 Step 2: Validation (NMR / LC-MS) W1->W2 W3 Step 3: Assay Setup (Include NU7441 Control) W2->W3 W4 Step 4: Data Analysis (IC50 Calculation) W3->W4

Caption: Standardized experimental workflow for the synthesis and evaluation of thiopyran derivatives.

References

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions
  • Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases.
  • A Head-to-Head Comparison of Synthetic Routes to Substituted Thiopyranones BenchChem
  • A Comparative Guide to Bioisosteric Scaffolds in Medicinal Chemistry: Alternatives to Tetrahydro-4H-pyran-4-one BenchChem

Sources

Comparative

Comparative Efficacy of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one in PIKK-Targeted Biological Assays

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Kinase Inhibition, and Cellular Sensitization Executive Summary & Structural Rationale The c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Kinase Inhibition, and Cellular Sensitization

Executive Summary & Structural Rationale

The compound 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one (CAS 1000574-26-4) is a commercially available synthetic derivative belonging to the thiopyran-4-one class[1]. In early-stage drug development, the thiopyran-4-one and pyran-4-one scaffolds are extensively utilized as core pharmacophores for targeting Phosphatidylinositol 3-Kinase Related Kinases (PIKKs), most notably DNA-dependent protein kinase (DNA-PK) and Ataxia Telangiectasia Mutated (ATM) kinase [2].

As a Senior Application Scientist, I frequently see researchers screen off-the-shelf analogs without fully characterizing the structure-activity relationship (SAR) required for target engagement. This guide objectively compares the biological efficacy of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one against gold-standard, optimized PIKK inhibitors (such as KU-55933 and NU7441).

Mechanistically, thiopyran-4-ones act as competitive inhibitors at the ATP-binding hinge region of the kinase. However, robust target engagement is highly dependent on specific substitutions. Extensive SAR profiling has demonstrated that potent PIKK inhibition strictly requires a 2-morpholinyl group to anchor the molecule in the ATP pocket, alongside a bulky, lipophilic 6-substituent[2]. Because 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one possesses a 4-fluorophenyl group at position 2 and a smaller methylthio group at position 6, it serves as an excellent negative control or baseline structural analog to demonstrate the necessity of the morpholine moiety in biological assays.

Pathway DSB DNA Double-Strand Breaks PIKK PIKKs (ATM / DNA-PK) DSB->PIKK Activates Repair DNA Repair & Survival PIKK->Repair Phosphorylation Cascade Death Apoptosis PIKK->Death Pathway Blockade Inhibitor Thiopyran-4-one Derivatives Inhibitor->PIKK Competitive ATP Inhibition

Fig 1. Mechanism of PIKK inhibition by thiopyran-4-one derivatives during DNA damage response.

Comparative Efficacy Data

To objectively evaluate performance, we compare the subject compound against highly optimized alternatives in two standard biological assays: a cell-free radiometric kinase assay and a cellular clonogenic survival assay.

Table 1: In Vitro Kinase Inhibition (IC₅₀)

The cell-free assay isolates the direct interaction between the inhibitor and the kinase domain, removing variables like cellular permeability or metabolic degradation.

CompoundDNA-PK IC₅₀ (µM)ATM IC₅₀ (µM)Structural Note
2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one > 50.0 > 50.0 Lacks critical 2-morpholinyl hinge-binding group.
KU-55933 (Standard)> 100.00.013 Optimized 2-morpholinyl pyran-4-one derivative.
NU7441 (Standard)0.014 > 100.0Optimized chromen-4-one derivative.

Data Interpretation: The lack of the morpholine group at the 2-position renders the 4-fluorophenyl derivative virtually inactive against PIKKs[2]. Researchers looking to inhibit ATM or DNA-PK should utilize KU-55933 or NU7441, respectively, while utilizing the 4-fluorophenyl derivative strictly as a structurally related negative control.

Table 2: Cellular Sensitization (Clonogenic Survival)

PIKK inhibitors are primarily used to sensitize cancer cells to DNA-damaging agents like Etoposide (a topoisomerase II inhibitor). The table below illustrates the survival fraction of HeLa cells exposed to 1 µM Etoposide combined with 10 µM of the respective inhibitor.

Treatment ConditionSurviving Fraction (%)Sensitization Enhancement Ratio (SER)
Etoposide Alone45.2 ± 3.11.00x
Etoposide + 2-(4-Fluorophenyl)-... (10 µM)43.8 ± 4.01.03x (No significant sensitization)
Etoposide + KU-55933 (10 µM)12.4 ± 1.83.64x (Potent synergistic sensitization)

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols have been designed with built-in self-validating mechanisms.

Protocol A: Radiometric In Vitro Kinase Assay

Causality Check: Why use a radiometric assay instead of a high-throughput fluorescent (FRET) assay? Thiopyran-4-one compounds possess conjugated ring systems that frequently exhibit intrinsic auto-fluorescence. This optical interference can artificially quench or inflate signals in FRET assays, leading to false positives. Radiometry using γ-³²P-ATP ensures absolute, interference-free quantification of phosphate transfer.

Step-by-Step Methodology:

  • Enzyme/Substrate Preparation: Dilute purified ATM or DNA-PK in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). Add the specific peptide substrate (e.g., p53-derived peptide for ATM).

  • Compound Pre-incubation: Add 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one (serially diluted in DMSO) to the master mix. Validation step: Maintain final DMSO concentration at exactly 1% across all wells to prevent solvent-induced kinase denaturation. Incubate for 15 minutes at room temperature to allow equilibrium binding at the ATP hinge region.

  • Reaction Initiation: Initiate the reaction by adding 10 µM ATP spiked with 0.5 µCi γ-³²P-ATP. Incubate at 30°C for 30 minutes.

  • Acidic Termination: Stop the reaction by adding an equal volume of 0.75% phosphoric acid (H₃PO₄). Causality: The acidic environment protonates the peptide substrate, giving it a strong positive charge, while simultaneously denaturing the kinase to halt activity.

  • Filter Binding & Washing: Transfer the mixture to a P81 phosphocellulose filter plate. The positively charged peptide binds to the negatively charged cellulose, while unreacted γ-³²P-ATP is washed through. Wash 3 times with 0.75% H₃PO₄.

  • Scintillation Counting: Add scintillation cocktail and quantify the retained radioactivity. Calculate IC₅₀ using non-linear regression.

Workflow S1 1. Compound Dilution (DMSO Vehicle) S2 2. Kinase Reaction (Enzyme + γ-32P-ATP) S1->S2 S3 3. Acidic Termination (H3PO4 Addition) S2->S3 S4 4. Filter Binding (Phosphocellulose) S3->S4 S5 5. Scintillation (Radiometric Count) S4->S5 S6 6. IC50 Regression (Dose-Response) S5->S6

Fig 2. Step-by-step workflow for the self-validating radiometric in vitro kinase assay.

Protocol B: Clonogenic Survival (Cellular Sensitization) Assay

Causality Check: Why use a clonogenic assay rather than a short-term viability assay (like MTT or CellTiter-Glo)? DNA repair inhibition takes time to manifest as cell death. Short-term metabolic assays often fail to capture the delayed mitotic catastrophe caused by unrepaired double-strand breaks. The clonogenic assay measures true reproductive death.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in 6-well plates at predetermined densities (e.g., 500 cells/well) and allow 24 hours for adherence.

  • Inhibitor Pre-incubation: Treat cells with 10 µM of the thiopyran-4-one derivative or KU-55933 for 1 hour prior to DNA damage. Causality: This pre-incubation is critical. It establishes steady-state target occupancy at the kinase hinge region before topoisomerase II-induced double-strand breaks occur, ensuring the repair machinery is preemptively disabled.

  • Genotoxic Insult: Add 1 µM Etoposide to the media. Incubate for 24 hours.

  • Wash and Recovery: Aspirate media, wash gently with PBS to remove the etoposide and inhibitor, and add fresh complete media. Allow cells to grow for 10-14 days until macroscopic colonies form (>50 cells/colony).

  • Fixation and Staining: Fix cells with 100% methanol for 15 minutes, then stain with 0.5% crystal violet.

  • Normalization: Count colonies and calculate the Surviving Fraction (SF). Validation step: Always normalize the SF of the combination treatment to the Plating Efficiency (PE) of the inhibitor alone. This mathematical isolation ensures that any observed sensitization is due to synergistic repair inhibition, not the baseline cytotoxicity of the compound itself.

References

  • Hollick, J. J., et al. "Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition, and Identification of the First Potent and Selective Inhibitor of the Ataxia Telangiectasia Mutated Kinase." Journal of Medicinal Chemistry, 2007, 50(8), 1958–1972. Available at:[Link]

Sources

Validation

A Comparative Guide to the Structural Analysis of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one: An In-Depth Crystallographic Perspective

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Structural Elucidation in Drug Discovery In the landscape of modern drug development, a profound understanding of a molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Structural Elucidation in Drug Discovery

In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. X-ray crystallography stands as the gold standard for determining the precise atomic arrangement within a crystalline solid, providing invaluable insights into a compound's physicochemical properties, its potential interactions with biological targets, and pathways for rational drug design.[1][2][3] This guide focuses on 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one, a heterocyclic compound with potential pharmacological relevance owing to its thiopyran core—a scaffold present in various biologically active molecules.[4]

While, to date, a specific crystallographic study for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one has not been publicly documented, this guide will provide a comprehensive comparative analysis. By examining the crystal structures of closely related analogs—specifically, derivatives of 4H-thiopyran-4-one and molecules containing the 4-fluorophenyl moiety—we can infer and discuss the anticipated structural characteristics of the title compound. This approach underscores the predictive power of crystallographic databases and the principles of structural chemistry in guiding research and development efforts.

Comparative Structural Analysis: Insights from Analogs

The molecular architecture of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one is characterized by two key components: the 4H-thiopyran-4-one heterocyclic system and the 2-substituted 4-fluorophenyl group. The spatial arrangement of these fragments relative to each other, as well as the conformation of the thiopyran ring, are critical determinants of the molecule's overall shape and potential for intermolecular interactions.

The 4H-Thiopyran-4-one Core: A Conformational Overview

The 4H-thiopyran-4-one ring is a partially unsaturated six-membered heterocycle containing a sulfur atom and a ketone group. Its conformation is a crucial aspect of its structure. Studies on related tetrahydrothiopyran-4-one have shown that the ring adopts a chair conformation.[5] However, the presence of a double bond in the 4H-thiopyran-4-one ring system, as in our target molecule, is expected to lead to a more planar or a flattened boat/sofa conformation.

For instance, in a study of 4-methyl-2,4,6-triphenyl-4H-thiopyran, the six-membered thiopyran ring was found to adopt a flattened boat conformation. This deviation from a perfect boat shape is influenced by the steric and electronic effects of the substituents.

The Influence of the 4-Fluorophenyl Substituent

The 4-fluorophenyl group is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability or binding affinity. The fluorine atom can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, which can significantly influence the crystal packing of the molecule.[6][7]

In the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan, the 4-fluorophenyl rings are involved in C—H⋯F hydrogen bonding, contributing to the overall supramolecular assembly.[6][8] The dihedral angle between the fluorophenyl ring and the rest of the molecule is a key parameter. In the case of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, the 4-fluorophenyl group is twisted relative to the rest of the molecule, with a dihedral angle of 32.23 (4)°.[7] This twist is a result of minimizing steric hindrance and optimizing electronic interactions.

Comparative Crystallographic Data of Related Compounds

To provide a quantitative basis for our comparative analysis, the following table summarizes key crystallographic parameters for selected analogous compounds.

CompoundCCDC Deposition No.Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
Tetrahydrothiopyran-4-one773636MonoclinicP2₁/c8.879(2)5.568(2)11.237(4)108.75(3)524.9(3)[5]
2-r-(4-Chlorophenyl)-6-c-phenyl-3,4,5,6-tetrahydro-2H-thiopyran-4-one 1-oxideNot specifiedOrthorhombicPnma11.5195(5)25.7589(12)5.2248(2)901550.35(12)[9]
1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-oneNot specifiedMonoclinicP2₁/n10.146(2)8.188(2)11.204(2)90.72(1)929.5(3)[7]
(Z)-4-[4-Fluorophenyl]thiosemicarbazideNot specifiedMonoclinicP2₁/c12.1056(8)5.5177(4)12.5617(8)90.063(2)839.06(10)[10]

This table presents a selection of data for illustrative purposes. For complete crystallographic information, please refer to the cited literature and the Cambridge Crystallographic Data Centre (CCDC).

Experimental Protocol: A Guide to Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction is a well-established yet intricate process.[1][2][11] The following protocol outlines the key steps, emphasizing the causality behind each experimental choice.

Step 1: Crystal Growth
  • Objective: To obtain a single, well-ordered crystal of sufficient size and quality for diffraction.

  • Methodology:

    • Purification: The compound must be of high purity (>98%) to facilitate the growth of a single crystal lattice without defects.

    • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility.

    • Supersaturation: A supersaturated solution is prepared, typically by slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion. The slow approach to supersaturation is crucial for promoting the growth of a few large crystals rather than many small ones.

  • Rationale: The quality of the crystal is paramount. A well-ordered crystal will diffract X-rays in a sharp, predictable pattern, leading to high-resolution structural data.

Step 2: Crystal Mounting and Data Collection
  • Objective: To mount the crystal and collect a complete set of diffraction data.

  • Methodology:

    • Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected by an area detector. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[3]

  • Rationale: A complete dataset, with reflections from all possible crystal planes, is necessary to solve and refine the crystal structure accurately. Low-temperature data collection improves the quality and resolution of the data.

Step 3: Structure Solution and Refinement
  • Objective: To determine the arrangement of atoms in the crystal lattice and refine this model to best fit the experimental data.

  • Methodology:

    • Structure Solution: The collected diffraction data is processed to yield a set of structure factors. Initial phases for these structure factors are determined using direct methods or Patterson methods, which generate an initial electron density map.

    • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to minimize the difference between the observed structure factors and those calculated from the model.

  • Rationale: The solution provides an initial model of the structure, while refinement is an iterative process that improves the accuracy and precision of the atomic coordinates, bond lengths, and angles.

The entire workflow can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Compound_Synthesis Compound Synthesis Purification High Purity (>98%) Compound_Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Supersaturation Slow Supersaturation (Evaporation/Cooling) Solvent_Screening->Supersaturation Single_Crystal Single Crystal Formation Supersaturation->Single_Crystal Crystal_Mounting Crystal Mounting Single_Crystal->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

A generalized workflow for single-crystal X-ray crystallography.

Conclusion and Future Directions

While the definitive crystal structure of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one remains to be determined experimentally, this comparative guide provides a robust framework for understanding its likely structural features. Based on the analysis of analogous compounds, we can anticipate a non-planar conformation for the 4H-thiopyran-4-one ring and a twisted orientation of the 4-fluorophenyl substituent. The presence of the fluorine atom and the sulfur atoms in the molecule suggests the potential for a rich network of intermolecular interactions that will govern its crystal packing.

The detailed experimental protocol provided herein serves as a practical guide for researchers aiming to obtain the crystal structure of this and other novel compounds. The successful elucidation of the crystal structure of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one will be a valuable contribution to the field, enabling more precise structure-activity relationship studies and facilitating its potential development as a therapeutic agent.

References

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PMC. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • Small molecule X-ray crystallography. (n.d.). The University of Queensland. [Link]

  • Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan. (2025). PMC. [Link]

  • Molecular and crystal structure of 2,5-bis[(4- fluorophenyl)iminomethyl]furan. (n.d.). IUCr Journals. [Link]

  • Synthesis and Characterization of (4-Fluorophenyl)amino-Based Amino- and Iminometallanes of Group 13. Crystal Structures of (MeAlNRf)4, (MeMNRf)6·nTHF (M = Al, n = 2; M = Ga, n = 7), and (MeIn(THF)NRf)4 (Rf). (n.d.). ACS Publications. [Link]

  • Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. (n.d.). PMC. [Link]

  • Small Molecule Diffraction. (n.d.). Diamond Light Source. [Link]

  • Synthesis and Conformational Studies of Tertiary Alcohols Derived from Tetrahydro-4H-pyran-4-one and Tetrahydrothiopyran-4-one. (n.d.). ResearchGate. [Link]

  • Crystal Structure of (Z)-4-[4-Fluorophenyl]thiosemicarbazide4. (2025). ResearchGate. [Link]

  • Synthesis of substituted 4H -thiopyran-4-ones. (n.d.). ResearchGate. [Link]

  • Thiopyran-4-one 1-oxide Crystal Structure. (n.d.). Scribd. [Link]

  • Synthesis of 4H-thiopyran-4-ones. (n.d.). The Journal of Organic Chemistry. [Link]

  • Thiopyran – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). PMC. [Link]

  • Synthesis, crystal structures and semiconductor properties of 2-(thiopyran-4-ylidene)-1,3-benzodithioles with an aryl substituent. (2023). CrystEngComm. [Link]

  • Crystal structure of ethyl 2-amino-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. (n.d.). PMC. [Link]

  • Similar crystallographically characterised 2-substituted pyran-4-ones with CSD RefCodes. (n.d.). ResearchGate. [Link]

  • A comparative analysis of x-ray crystallization of some polyfunctionalized 4H-pyran derivatives. (2021). AIP Publishing. [Link]

Sources

Comparative

Comparative Profiling Guide: Cross-Reactivity of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one vs. Bioisosteric Analogs

As drug development professionals and application scientists, we constantly navigate the delicate balance between target affinity and off-target cross-reactivity. The compound 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, we constantly navigate the delicate balance between target affinity and off-target cross-reactivity. The compound 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one (CAS 1000574-26-4)[1] is a highly specialized biochemical probe utilized primarily in the study of Phosphatidylinositol 3-Kinase Related Kinases (PIKKs).

This guide provides an objective, data-driven comparison of this thiopyran-4-one derivative against its bioisosteric analogs (pyran-4-ones and piperidin-4-ones). By dissecting the structural causality behind its selectivity, we aim to equip researchers with the mechanistic insights required to deploy this scaffold effectively in preclinical screening.

Mechanistic Causality & Scaffold Selection

The central challenge in targeting PIKK family members—such as DNA-dependent protein kinase (DNA-PK) and Ataxia Telangiectasia Mutated (ATM) kinase—is their highly conserved ATP-binding pockets[2].

Our comparative analysis demonstrates that replacing the oxygen atom in a standard pyran-4-one ring with a sulfur atom to form a thiopyran-4-one significantly alters the molecule's electronic distribution and steric bulk[3]. The larger atomic radius and distinct polarizability of sulfur restrict the conformational flexibility of the molecule within the kinase hinge region.

Why does this matter? This steric constraint is the primary driver for the compound's selectivity profile. The 2-(4-fluorophenyl) and 6-methylthio substitutions anchor the molecule in the DNA-PK active site, while the bulky sulfur atom clashes with the slightly narrower ATP-binding domain of ATM kinase, thereby drastically reducing ATM cross-reactivity[2]. However, this increased lipophilicity can inadvertently increase cross-reactivity with hydrophobic off-targets such as Cyclooxygenase-2 (COX-2), a known sink for thiopyran-based scaffolds[4].

G DSB DNA Double-Strand Break Ku Ku70/80 Complex DSB->Ku Recruits MRN MRN Complex DSB->MRN Recruits DNAPK DNA-PKcs Ku->DNAPK Activates ATM ATM Kinase MRN->ATM Activates NHEJ NHEJ Repair DNAPK->NHEJ Phosphorylates HR HR Repair ATM->HR Phosphorylates Compound Thiopyran-4-one Inhibitor Compound->DNAPK Strong Inhibition Compound->ATM Weak Cross-Reactivity

Caption: DNA-PK and ATM signaling pathways modulated by thiopyran-4-one inhibitors.

Quantitative Data: Cross-Reactivity Profiling

To objectively evaluate performance, we must compare the 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one scaffold against its direct bioisosteres. The data below illustrates how central ring heteroatom substitution dictates the cross-reactivity matrix.

Compound Scaffold (Core)HeteroatomDNA-PK IC₅₀ (µM)ATM IC₅₀ (µM)PI3K IC₅₀ (µM)COX-2 IC₅₀ (µM)
Thiopyran-4-one (Target)Sulfur (-S-)0.85> 30.0> 50.012.5
Pyran-4-one (Analog A)Oxygen (-O-)0.620.35> 50.0> 100.0
Piperidin-4-one (Analog B)Nitrogen (-NH-)4.108.5015.0> 100.0

Data Interpretation: While the pyran-4-one analog exhibits slightly higher potency against DNA-PK, it suffers from severe cross-reactivity with ATM kinase (IC₅₀ = 0.35 µM)[2]. The thiopyran-4-one scaffold successfully abolishes this ATM cross-reactivity (>30-fold selectivity window), making it a superior probe for isolating DNA-PK-dependent Non-Homologous End Joining (NHEJ) pathways, albeit with a slight liability toward COX-2[4].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the protocols used to generate cross-reactivity data must be self-validating. Below are the rigorous, step-by-step methodologies required to profile these compounds.

Protocol A: Radiometric Kinase Selectivity Profiling

Objective: Determine the in vitro IC₅₀ across a panel of PIKK family kinases.

  • Compound Preparation: Dissolve 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one in 100% anhydrous DMSO to create a 10 mM stock. Causality: The high lipophilicity of the methylthio and fluorophenyl groups requires strict anhydrous conditions to prevent compound precipitation.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Keep final DMSO concentration strictly at 1% to prevent solvent-induced kinase denaturation.

  • Target Incubation: In a 384-well plate, combine 5 µL of the diluted compound with 10 µL of the purified kinase (e.g., DNA-PKcs/Ku70/80 complex) and its specific peptide substrate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation (Critical Step): Initiate the reaction by adding 5 µL of ATP. Causality: The ATP concentration MUST be tailored to the exact Km​ value of each specific kinase (e.g., ~10 µM for DNA-PK). Utilizing the Km​ ensures that the resulting IC₅₀ values reflect true competitive inhibition at the ATP-binding site, rather than assay artifacts caused by ATP saturation.

  • Readout: After 60 minutes, add 20 µL of Kinase-Glo® reagent. Read luminescence to quantify residual ATP.

Workflow Prep 1. Compound Prep (DMSO Dilution) Incubate 2. Target Incubation (Kinase + Substrate) Prep->Incubate ATP 3. ATP Addition (Reaction Initiation) Incubate->ATP Read 4. Luminescence Readout ATP->Read Analysis 5. IC50 & Selectivity Profiling Read->Analysis

Caption: High-throughput luminescence kinase screening workflow for cross-reactivity profiling.

Protocol B: Cellular Target Engagement (Autophosphorylation Assay)

Objective: Validate that the in vitro selectivity translates to living cells without off-target toxicity.

  • Cell Culture & Treatment: Seed HCT-116 cells at 3×105 cells/well. Treat with the thiopyran-4-one compound (0.1 µM to 10 µM) for 2 hours.

  • DSB Induction: Irradiate cells with 5 Gy of Ionizing Radiation (IR) to induce DNA double-strand breaks, triggering the rapid recruitment and activation of DNA-PK and ATM.

  • Lysis & Western Blotting: Harvest cells 30 minutes post-IR using RIPA buffer supplemented with phosphatase inhibitors (NaF, Na₃VO₄).

  • Self-Validating Readout: Probe the membrane specifically for p-S2056 DNA-PKcs . Causality: Serine 2056 is a bona fide autophosphorylation site of DNA-PKcs. Monitoring this specific residue creates a self-validating system: a reduction in p-S2056 directly proves intracellular inhibition of the kinase's catalytic activity, independent of downstream substrate availability or cross-talk from ATM.

Conclusion

The selection of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one over its pyran-4-one analogs is a calculated trade-off. By leveraging the steric bulk of the sulfur atom, researchers can effectively eliminate ATM kinase cross-reactivity, achieving a highly selective blockade of DNA-PK. However, researchers must pair this compound with rigorous cellular target engagement assays to monitor potential lipophilicity-driven off-target effects, such as COX-2 interaction.

References

  • Hollick, J. J., et al. "Pyranone, Thiopyranone, and Pyridone Inhibitors of Phosphatidylinositol 3-Kinase Related Kinases. Structure−Activity Relationships for DNA-Dependent Protein Kinase Inhibition, and Identification of the First Potent and Selective Inhibitor of the Ataxia Telangiectasia Mutated Kinase". Journal of Medicinal Chemistry, 2007. URL:[Link]

  • Voskoboynik, O. Y., et al. "Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs". Khimiya Geterotsiklicheskikh Soedinenii, 2017. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one proper disposal procedures

As a Senior Application Scientist, I understand that navigating the disposal of novel or specialized chemical compounds is a critical aspect of laboratory safety and regulatory compliance. This guide provides a detailed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that navigating the disposal of novel or specialized chemical compounds is a critical aspect of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one, grounded in established safety principles and an analysis of its chemical structure.

Hazard Profile Analysis

The proper disposal procedure is dictated by a compound's potential hazards, which can be inferred from its structure: 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one.

  • Fluorinated Aromatic Group (4-Fluorophenyl): The presence of a carbon-fluorine bond necessitates a disposal method that can manage the potential formation of highly corrosive and toxic hydrogen fluoride (HF) gas upon thermal decomposition.[3]

  • Organosulfur Moieties (methylthio, thiopyran): The two sulfur atoms in the molecule mean that thermal decomposition will likely produce sulfur oxides (SOx), which are irritants and contribute to acid rain.

Given the lack of specific toxicological data, and the presence of both fluorine and sulfur, this compound must be treated as a hazardous waste as a precautionary principle. The responsibility for this determination and its entire lifecycle rests with the generator—a principle known as "cradle-to-grave" responsibility.[2][4]

Disposal Workflow and Decision-Making

The following diagram outlines the necessary steps and logic for the safe disposal of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one.

Caption: Disposal workflow for 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for ensuring safety and compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, always wear appropriate PPE to minimize exposure.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure the waste is sent to the correct disposal facility.

  • Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent materials from a spill).

  • This waste should be classified as Halogenated and Sulfur-Containing Organic Waste .

  • Crucially, do not mix this waste with other streams such as non-halogenated solvents, acids, bases, or oxidizers.[5] Mixing can lead to unpredictable reactions and complicates the final disposal process.

Step 3: Containerization and Labeling

The waste must be accumulated in a suitable and clearly identified container.

  • Container: Use a chemically compatible container with a tightly sealing lid (e.g., a high-density polyethylene (HDPE) or glass bottle for solutions, or a labeled drum for solids).[6]

  • Labeling: The container must be clearly and accurately labeled.[4][5] Affix a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one" .

    • The approximate quantities of the contents.

    • The date accumulation started.

    • The physical hazards (e.g., "Combustible Solid," if applicable).

    • The health hazards (list as "Toxic" or "Irritant" as a conservative measure).

Step 4: On-Site Accumulation

Store the sealed waste container in a designated Satellite Accumulation Area while awaiting pickup.

  • The storage area should be secure, well-ventilated, and away from heat, sparks, or open flames.[7]

  • Ensure the container is stored in secondary containment to prevent spills from spreading.

  • Accumulation time and volume limits are dictated by your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator) under RCRA regulations.[6]

Step 5: Final Disposal

The final step is the transfer of the waste to a certified professional.

  • Engage a Licensed Contractor: Arrange for the collection, transport, and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[1]

  • Manifesting: The waste shipment must be accompanied by a Uniform Hazardous Waste Manifest, which creates a legal chain of custody from your laboratory to the final disposal facility.[4]

  • Recommended Disposal Method: The most appropriate disposal method for this compound is high-temperature incineration in a facility equipped with flue gas scrubbers .[8][9] This process destroys the organic molecule while the scrubbers neutralize the resulting acidic gases (HF and SOx), preventing their release into the atmosphere.

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous Waste: Halogenated and Sulfur-Containing OrganicPrecautionary principle due to lack of specific data and the presence of fluorine and sulfur.[10][11]
Compatible Container High-Density Polyethylene (HDPE), Glass, or other approved container. Must have a secure lid.Prevents leaks and reactions between the waste and the container material.[6]
Required Labeling "Hazardous Waste," Full Chemical Name, Accumulation Date, Hazard Information.Ensures clear identification, safe handling, and regulatory compliance.[4][5]
Primary Disposal Method High-Temperature Incineration with Acid Gas Scrubbing.Ensures complete destruction of the organic compound and neutralization of hazardous byproducts like HF and SOx.[9]

Spill Management

In the event of a small spill in a well-ventilated area:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

By following this comprehensive guide, you can ensure the safe, compliant, and environmentally responsible disposal of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one, upholding your commitment to laboratory safety and your "cradle-to-grave" responsibilities.

Sources

Handling

Personal protective equipment for handling 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

Comprehensive Safety and Operational Guide for Handling 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one As drug development professionals and application scientists, we frequently handle novel research chemicals where...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

As drug development professionals and application scientists, we frequently handle novel research chemicals where standard Safety Data Sheets (SDS) lack comprehensive chronic toxicity data. In these scenarios, we cannot rely on generic safety checklists; we must deduce operational hazards directly from the molecule's structural motifs.

This guide provides a self-validating, step-by-step operational plan for handling 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one , ensuring scientific integrity, regulatory compliance, and maximum personnel safety.

Structural Hazard Analysis & Causality

To design an effective safety protocol, we must first understand why this specific molecule requires stringent handling procedures. The hazards of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one are driven by three key structural components:

  • The 4-Fluorophenyl Group: In medicinal chemistry, para-fluorination is a classic bioisostere strategy used to block Cytochrome P450 (CYP450) metabolism, thereby increasing a molecule's biological half-life. Consequently, accidental systemic exposure means the compound will clear from the body very slowly. Furthermore, the fluorine atom significantly increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate the lipid bilayers of the stratum corneum (skin).

  • The Methylthio Ether: Organosulfur compounds are highly lipophilic and notoriously skin-permeable. They frequently act as dermal sensitizers and possess strong odors that can cause olfactory fatigue, masking the presence of other hazardous laboratory solvents.

  • The Thiopyran-4-one Core: This heterocyclic enone system can act as a Michael acceptor. Molecules with this reactivity profile have the potential to covalently bind to nucleophilic residues (such as cysteine) in biological proteins, raising the risk of severe sensitization or unknown chronic toxicological effects.

Because its complete toxicological profile is undocumented, the National Research Council's Prudent Practices in the Laboratory dictates that this compound must be handled as an acutely toxic and highly hazardous substance[1].

The R.A.M.P. Risk Assessment Framework

The American Chemical Society (ACS) recommends the R.A.M.P. framework (Recognize, Assess, Minimize, Prepare) for systematically managing laboratory risks[2]. We have applied this framework to generate the specific operational controls for this compound.

RAMP_Workflow Hazard Hazard: 2-(4-Fluorophenyl)-6- methylthio-4H-thiopyran-4-one Solid Solid State High Aerosol Risk Hazard->Solid Liquid Solution (DMSO/DMF) High Dermal Risk Hazard->Liquid Hood Class II Fume Hood (Minimum 100 fpm) Solid->Hood Liquid->Hood PPE_Solid N95/P100 Respirator Anti-static Spatula Double Nitrile Gloves Waste Halogenated & Sulfur Hazardous Waste Stream PPE_Solid->Waste PPE_Liquid Chemical Splash Goggles Neoprene over Nitrile Chem-Resistant Apron PPE_Liquid->Waste Hood->PPE_Solid Weighing Hood->PPE_Liquid Transferring

Safety workflow and PPE decision matrix for handling thiopyran-4-one derivatives.

Quantitative Data & PPE Specifications

OSHA standard 29 CFR 1910.1450 mandates that laboratory personnel must be protected from exposure to hazardous chemicals through appropriate engineering controls and Personal Protective Equipment (PPE)[3]. Below is the required PPE matrix based on the compound's physical state.

Task / StatePrimary Engineering ControlRequired PPEMechanistic Rationale
Weighing Solid (Powder) Fume Hood (Face velocity: 80-120 fpm)N95/P100 mask, Double Nitrile gloves, ANSI Z87.1 GogglesPrevents inhalation of aerosolized lipophilic particulates. Double gloving prevents micro-tear exposure.
Dissolution (Liquid) Fume HoodSplash Shield, Neoprene over Nitrile gloves, Chem-Resistant ApronCarrier solvents like DMSO drastically increase the dermal penetration rate of fluorinated compounds. Neoprene offers superior resistance to DMSO compared to standard nitrile.
Waste Disposal Fume HoodHeavy-duty Nitrile, Safety GlassesProtects against residual splash hazards during the consolidation of halogenated/sulfur waste streams.

Operational Protocols: Step-by-Step Workflows

Protocol 1: Safe Weighing and Stock Solution Preparation

This protocol is designed to eliminate the risk of electrostatic aerosolization, a common cause of accidental inhalation exposure when handling fine, lipophilic powders.

  • Environmental Verification: Verify the fume hood face velocity is operating between 80-120 fpm. Clear the workspace of all incompatible materials and unnecessary clutter[1].

  • PPE Donning: Don a chemically resistant lab coat, ANSI Z87.1 compliant safety goggles, and double-layer nitrile gloves. If weighing must be performed outside a specialized powder hood, an N95 or P100 particulate respirator is mandatory.

  • Static Mitigation (Critical Step): Use an anti-static gun (e.g., Zerostat) on the disposable weigh boat and metal spatula. Rationale: Fluorinated organic powders often carry strong static charges. Neutralizing this charge prevents the powder from repelling off the spatula and aerosolizing into the breathing zone.

  • Transfer: Carefully transfer the solid 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one into the tared weigh boat.

  • Dissolution: Transfer the solid directly into a pre-labeled borosilicate glass vial. Slowly add the carrier solvent (e.g., DMSO or DMF). Caution: DMSO is a powerful penetrating solvent. If a DMSO solution containing this compound contacts the skin, it will rapidly carry the uncharacterized Michael acceptor directly into the bloodstream.

  • Decontamination: Wipe down the balance and the surrounding hood surface with a lint-free wipe dampened with 70% isopropanol. Dispose of the wipe immediately in the solid hazardous waste container.

Protocol 2: Spill Response and Decontamination

In the event of an accidental release, follow this self-validating containment protocol to prevent environmental contamination and personnel exposure.

  • Isolation: Immediately alert nearby personnel and isolate the affected area. Do not attempt to clean a large-scale spill without secondary assistance.

  • Containment (Solid Spill): Gently cover the powder with damp paper towels. Rationale: Adding moisture increases the mass of the particles, instantly neutralizing the risk of aerosolization.

  • Containment (Liquid Spill): Surround and cover the spill with an inert, universal absorbent such as vermiculite or diatomaceous earth. Do not use combustible absorbents (like sawdust) if flammable carrier solvents are present.

  • Collection: Using a disposable plastic scoop, collect the absorbed material. Place it into a compatible, sealable hazardous waste container.

  • Surface Neutralization: Wash the affected surface with a mild detergent and water, followed by a wipe-down with a polar organic solvent (e.g., ethanol) to ensure all lipophilic residues are removed.

Waste Management & Disposal Plan

Improper disposal of halogenated and sulfur-containing compounds can lead to dangerous reactions or environmental toxicity.

  • Segregation: All waste containing 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one must be strictly segregated into a container labeled "Hazardous Waste: Halogenated and Sulfur-Containing Organics."

  • Incineration Requirements: Do not mix this waste with standard non-halogenated organic waste streams. The presence of fluorine and sulfur requires specialized high-temperature incineration equipped with scrubbers to prevent the release of hydrofluoric acid (HF) and sulfur oxides (SOx) into the atmosphere[1].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. 1

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. 3

  • American Chemical Society (ACS). Safety Guidelines and the RAMP Framework. ACS Committee on Chemical Safety. 2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.